6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPVUVSCDRJVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250108 | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3449-49-8 | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
CAS Number: 3449-49-8
This technical guide provides a comprehensive overview of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis methodologies, and known biological activities, presenting data in a clear and accessible format.
Compound Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 3449-49-8 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [2] |
| Molecular Weight | 215.25 g/mol | [3] |
| Appearance | Brown solid | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| Unit Cell Dimensions | a = 9.0627(2) Å, b = 14.0285(3) Å, c = 8.5506(2) Å, β = 101.815(1)° | [2] |
| Dihedral Angle (Benzene-Pyrrole) | 1.69(6)° | [2] |
Synthesis Protocols
The synthesis of this compound can be achieved through several synthetic routes. The Fischer indole synthesis and the Borsche-Drechsel cyclization are two prominent methods.
Fischer Indole Synthesis
This is a widely used and effective method for the preparation of the tetrahydrocarbazole core.[4] The reaction involves the acid-catalyzed cyclization of a hydrazone.
Experimental Protocol:
A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (232 mg, 1 mmol) is prepared in a mixture of 20 mL of acetic acid and 5 mL of hydrochloric acid. This solution is then refluxed for 2 hours in an oil bath pre-heated to 125-130°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and then poured into cold water with continuous stirring. The resulting brown solid precipitate is collected, purified by column chromatography on silica gel using a petroleum ether-ethyl acetate (95:5) mixture as the eluent. The final product is obtained after recrystallization from ethanol.[2]
Borsche-Drechsel Cyclization
The Borsche-Drechsel cyclization is another key method for synthesizing tetrahydrocarbazoles. This reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones and is considered a specific application of the broader Fischer indole synthesis.[5][6]
Conceptual Steps:
-
Hydrazone Formation: Condensation of p-methoxyphenylhydrazine with cyclohexanone to form the corresponding arylhydrazone.
-
Acid-Catalyzed Cyclization: The hydrazone undergoes an acid-catalyzed intramolecular electrophilic substitution followed by elimination of ammonia to yield the tetrahydrocarbazole ring system.
Biological Activities and Potential Applications
Carbazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific data for this compound is limited in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential applications.
Acetylcholinesterase Inhibition
Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[7] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improved cognitive function.
Experimental Protocol for AChE Inhibition Assay (Ellman's Method):
The inhibitory activity of the compound on AChE can be determined using a modified Ellman's spectrophotometric method. This assay measures the rate of formation of thiocholine from the substrate acetylthiocholine iodide, which in turn reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The absorbance of this product is measured over time to determine the enzyme activity. The assay is performed with and without the test compound to determine its inhibitory effect.[7]
Anticancer and Neuroprotective Potential
The carbazole scaffold is present in numerous natural products and synthetic molecules with demonstrated pharmacological activities, including anticancer, antibacterial, and antiviral properties.[8] Methoxy-substituted carbazoles, in particular, have shown potential in both neuroprotection and cancer therapy.[9] Some carbazole derivatives have been found to induce apoptosis in cancer cells and exhibit cytotoxic activity against various cancer cell lines.[4] Furthermore, certain carbazole alkaloids have demonstrated a dual role by protecting neuronal cells from oxidative stress while being cytotoxic to cancer cells.[9]
In Vitro Cytotoxicity Assay (MTT Assay):
The cytotoxic effects of the compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Experimental Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The treatment medium is replaced with fresh medium containing MTT, and the plates are incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader.
References
- 1. rndmate.com [rndmate.com]
- 2. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the molecule's characteristics. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted values for certain physicochemical parameters and discusses the biological activities of the broader tetrahydrocarbazole class of compounds.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in the public domain, the following table summarizes its known and predicted properties.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₃NO₂ | [NIH (National Institutes of Health)][1] |
| Molecular Weight | 215.25 g/mol | [Santa Cruz Biotechnology][2] |
| Appearance | Brown solid | [NIH (National Institutes of Health)][1] |
| Melting Point | Data not available | N/A |
| Solubility | Soluble in petroleum ether/ethyl acetate mixture and ethanol | [NIH (National Institutes of Health)][1] |
| Predicted pKa | Basic pKa: 2.5 ± 0.5, Acidic pKa: 15.0 ± 0.7 | Predicted using Chemicalize |
| Predicted logP | 2.8 | Predicted using Chemicalize |
| SMILES | COc1ccc2c(c1)NC3=C2C(=O)CCC3 | [Chemdiv][3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the Fischer indole synthesis.
Fischer Indole Synthesis
This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. In the case of this compound, the precursors are 4-methoxyphenylhydrazine and cyclohexanone, which first form a hydrazone that subsequently cyclizes.
Experimental Protocol:
A detailed experimental protocol for the synthesis has been reported in the literature[1].
-
Reaction Setup: A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (232 mg, 0.001 mol) is prepared in a mixture of acetic acid (20 ml) and hydrochloric acid (5 ml).
-
Reflux: The reaction mixture is refluxed on an oil bath pre-heated to 125-130 °C for 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into cold water with stirring.
-
Isolation and Purification: The resulting brown solid is separated and purified by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture (95:5) as the eluent.
-
Recrystallization: The purified compound is recrystallized from ethanol to yield the final product.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the tetrahydrocarbazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. The potential therapeutic applications of this class of molecules are primarily in anticancer and neuroprotective domains.
Anticancer Activity
Tetrahydrocarbazole derivatives have demonstrated significant anticancer potential through various mechanisms of action.[4][5][6][7] These include:
-
Apoptosis Induction: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Microtubule Formation: Disrupting the cellular machinery required for cell division.
-
Modulation of Key Signaling Pathways: Including VEGF and TNF-α inhibition.[4][6][7]
Acetylcholinesterase (AChE) Inhibition
Several derivatives of tetrahydrocarbazole have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE leads to increased levels of acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The mechanism of inhibition often involves binding to the peripheral anionic site (PAS) of the enzyme.[9]
Experimental Protocol for AChE Inhibition Assay (Ellman's Method):
This colorimetric assay is commonly used to screen for AChE inhibitors.[8]
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and a source of acetylcholinesterase are required.
-
Procedure: The enzyme is incubated with the test compound (this compound) before the addition of the substrate (ATCI).
-
Detection: The enzymatic reaction produces thiocholine, which reacts with DTNB to produce a yellow-colored product that can be quantified spectrophotometrically. The degree of inhibition is determined by comparing the rate of color development in the presence and absence of the inhibitor.
Conclusion
This compound is a molecule of interest within the broader class of tetrahydrocarbazoles, which have shown significant promise in medicinal chemistry. This guide has summarized the available physicochemical data, provided a detailed synthesis protocol, and outlined the potential biological activities based on related compounds. Further experimental investigation is warranted to fully characterize the properties of this specific molecule and to explore its therapeutic potential as an anticancer or neuroprotective agent. The provided protocols and diagrams offer a framework for future research in this area.
References
- 1. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Compound 6-(4-methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one - Chemdiv [chemdiv.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound of significant interest due to the diverse biological activities associated with the carbazole scaffold. This document details the synthetic protocol, crystallographic data, and spectroscopic analysis integral to confirming the molecule's structure. Furthermore, it explores a relevant biological signaling pathway, offering context for its potential therapeutic applications.
Molecular Identity and Physicochemical Properties
This compound is a tricyclic aromatic compound with the chemical formula C₁₃H₁₃NO₂ and a molecular weight of 215.24 g/mol .[1] Its core structure consists of a carbazole nucleus, where a benzene ring is fused to an indole moiety, with a methoxy substituent on the benzene ring and a ketone group on the partially saturated cyclohexene ring.
Synthesis via Fischer Indole Cyclization
The synthesis of this compound is reliably achieved through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
Experimental Protocol: Synthesis
A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (232 mg, 0.001 mol) is prepared in a mixture of acetic acid (20 ml) and hydrochloric acid (5 ml). This mixture is then refluxed in an oil bath pre-heated to 398-403 K for 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into cold water with continuous stirring. The resulting brown solid is collected and purified by column chromatography on silica gel, eluting with a petroleum ether-ethyl acetate mixture (95:5). The purified compound is then recrystallized from ethanol to yield this compound (144 mg, 67% yield).[1]
Structural Confirmation by X-Ray Crystallography
The definitive three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction.[1][2] The analysis reveals that the carbazole unit is not planar, with a dihedral angle of 1.69 (6)° between the benzene and pyrrole rings. The cyclohexene ring adopts an envelope conformation.[1] Intermolecular N-H···O and C-H···O hydrogen bonds are present in the crystal lattice, contributing to the stability of the solid-state structure.[1]
| Crystallographic Parameter | Value [1] |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0627 (2) |
| b (Å) | 14.0285 (3) |
| c (Å) | 8.5506 (2) |
| β (°) | 101.815 (1) |
| Volume (ų) | 1064.06 (4) |
| Z | 4 |
Spectroscopic Data for Structure Elucidation
While a complete set of spectroscopic data for this compound is not available in a single source, the following tables summarize the expected and reported data for this compound and its close analogs. This information is crucial for routine identification and characterization in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following table provides expected chemical shifts for this compound based on the analysis of similar structures.
| Proton (¹H) Assignment | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) Assignment | Expected Chemical Shift (δ, ppm) |
| NH (indole) | 8.0 - 9.0 (br s) | C=O | 190 - 200 |
| Ar-H (adjacent to NH) | 7.2 - 7.5 (d) | Ar-C (quaternary) | 130 - 150 |
| Ar-H | 6.8 - 7.2 (m) | Ar-C-O | 150 - 160 |
| OCH₃ | 3.8 - 3.9 (s) | Ar-CH | 100 - 125 |
| CH₂ (aliphatic) | 2.0 - 3.0 (m) | OCH₃ | 55 - 60 |
| CH₂ (aliphatic) | 1.8 - 2.5 (m) | Aliphatic CH₂ | 20 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (indole) | Stretching | 3200 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (ketone) | Stretching | 1650 - 1680 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-O (ether) | Stretching | 1200 - 1275 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
| Technique | Observation | m/z |
| Electron Ionization (EI) or Electrospray Ionization (ESI) | Molecular Ion [M]⁺ or [M+H]⁺ | 215 or 216 |
Biological Context: Potential Therapeutic Relevance
Carbazole derivatives are known to exhibit a wide range of biological activities. While the specific signaling pathway for this compound is not extensively studied, analogs have shown interesting therapeutic potential. For instance, derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been evaluated as selective acetylcholinesterase inhibitors for potential use in Alzheimer's disease. Furthermore, a natural tetrahydrocarbazol-1-one analog, exophilone, has demonstrated anti-pulmonary fibrosis activity. This activity is often linked to the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of fibrosis.
TGF-β Signaling Pathway in Fibrosis
The TGF-β pathway plays a central role in the pathogenesis of fibrotic diseases.[1] Upon binding of the TGF-β ligand to its receptor (TGF-βRII), it recruits and phosphorylates TGF-βRI. This activated receptor complex then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. The phosphorylated Smads form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, upregulating the expression of pro-fibrotic genes, leading to an excessive deposition of extracellular matrix (ECM) components like collagen.[1][3][4][5] Inhibition of this pathway is a major therapeutic strategy for fibrotic diseases.
Conclusion
The structural elucidation of this compound is well-established through a combination of chemical synthesis and X-ray crystallography. Spectroscopic techniques provide the necessary tools for its routine characterization. The broader family of carbazole derivatives demonstrates significant biological activities, suggesting that this particular molecule may hold therapeutic potential, possibly through the modulation of key signaling pathways such as the TGF-β pathway. Further investigation into the specific biological targets of this compound is warranted to fully explore its promise in drug discovery and development.
References
- 1. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 2. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β1: Gentlemanly orchestrator in idiopathic pulmonary fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
This technical guide provides a comprehensive overview of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound belonging to the tetrahydrocarbazole family. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological context.
Introduction and IUPAC Nomenclature
The carbazole heterocyclic system is a significant scaffold in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic molecules. Tetrahydrocarbazole derivatives, in particular, have garnered attention for their diverse pharmacological activities. The official IUPAC name for the compound of interest is This compound .
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The crystal structure reveals that the carbazole unit is not planar, with a dihedral angle of 1.69 (6)° between the benzene and pyrrole rings.[1][2] The cyclohexene ring adopts an envelope conformation.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.24 g/mol | [1] |
| CAS Number | 3449-49-8 | [3] |
| Crystal System | Monoclinic | [1] |
| a | 9.0627 (2) Å | [1] |
| b | 14.0285 (3) Å | [1] |
| c | 8.5506 (2) Å | [1] |
| β | 101.815 (1)° | [1] |
| Volume | 1064.06 (4) ų | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is commonly achieved through the Fischer indole synthesis. This involves the cyclization of a phenylhydrazone derivative under acidic conditions.
Experimental Protocol: Fischer Indole Cyclization[1]
A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (232 mg, 0.001 mol) in a mixture of acetic acid (20 ml) and hydrochloric acid (5 ml) is refluxed on an oil bath pre-heated to 125-130°C (398-403 K) for 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into cold water with stirring. The resulting brown solid is separated and purified by column chromatography on silica gel, eluting with a petroleum ether-ethyl acetate mixture (95:5), to yield the title compound (144 mg, 67% yield). The final product can be recrystallized from ethanol.
Synthesis Workflow Diagram
Biological Activity and Therapeutic Potential
While the broader class of tetrahydrocarbazoles is known for a wide range of pharmacological activities, including antibacterial, anticancer, and antiviral properties, specific biological data for this compound is limited in the current literature.[4] However, the study of closely related derivatives provides valuable insights into its potential therapeutic applications.
Derivatives of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole have shown potential as antitumor, antimicrobial, and neuroprotective agents.[5] For instance, a derivative, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, has been found to inhibit bladder cancer progression by suppressing the YAP1/TAZ transcription co-activators in the Hippo signaling pathway.[6] Another related carbazole alkaloid, 7-methoxyheptaphylline, has demonstrated both neuroprotective effects and cytotoxicity against various cancer cell lines.[7]
Example Signaling Pathway: Hippo Pathway Inhibition
The Hippo signaling pathway plays a crucial role in regulating cell proliferation. The ability of a tetrahydrocarbazole derivative to induce the phosphorylation of LATS1 and subsequently YAP1/TAZ, thereby suppressing cancer cell viability, highlights a potential mechanism of action for this class of compounds.[6]
Conclusion
This compound is a valuable heterocyclic compound with a well-established synthetic route. While direct biological data for this specific molecule is sparse, the demonstrated activities of its close derivatives in areas such as oncology suggest that it is a promising scaffold for further investigation and drug development. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully realize its therapeutic potential.
References
- 1. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Meth-oxy-2,3,4,9-tetra-hydro-1H-carbazol-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndmate.com [rndmate.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide [smolecule.com]
- 6. N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine inhibits bladder cancer progression by suppressing YAP1/TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
This guide provides a comprehensive overview of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including potential therapeutics for neurodegenerative diseases and serotonin receptor modulators. This document details its physicochemical properties, experimental protocols for its synthesis, and relevant biological assays, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 215.24 g/mol | [1] |
| Alternate MW | 215.25 g/mol | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and a relevant biological evaluation are presented below.
Synthesis of this compound via Fischer Indole Cyclization
This protocol describes the synthesis from 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone.[1][4]
Materials:
-
2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Petroleum ether
-
Ethyl acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Oil bath
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (1 mmol) in a mixture of glacial acetic acid (20 mL) and concentrated hydrochloric acid (5 mL).[4]
-
Reflux: Heat the mixture in an oil bath pre-heated to 125-130°C (398-403 K) and maintain reflux for 2 hours.[1][4]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into ice-cold water while stirring continuously.[4]
-
Isolation: A brown solid will precipitate. Collect the solid by vacuum filtration.[1][4]
-
Purification: Purify the crude product using column chromatography with silica gel. Elute with a mixture of petroleum ether and ethyl acetate (e.g., 95:5 v/v) to obtain the pure compound.[1][4]
-
Recrystallization: The purified compound can be recrystallized from ethanol to yield the final product.[1]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Given that tetrahydrocarbazole derivatives are investigated as cholinesterase inhibitors for potential treatment of Alzheimer's disease, this protocol provides a method for evaluating this biological activity.[4][5]
Materials:
-
Phosphate Buffer (pH 8.0)
-
DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]), 10 mM in buffer
-
ATCI (Acetylthiocholine iodide), 14 mM in buffer
-
AChE enzyme solution (1 U/mL in buffer)
-
Test compound (this compound or its derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO or methanol).
-
Assay Setup (in 96-well plate): To each well, add the following in order:
-
140 µL of Phosphate Buffer
-
10 µL of the test compound dilution (or solvent for control)
-
10 µL of AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Color Reaction: Add 10 µL of DTNB solution to each well.
-
Enzymatic Reaction Initiation: Start the reaction by adding 10 µL of ATCI substrate to each well.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition can be determined by comparing the reaction rates in the presence and absence of the test compound.
Visualizations
The following diagrams illustrate the synthesis workflow, a biological assay procedure, and a relevant signaling pathway.
References
An In-depth Technical Guide to the Synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a valuable heterocyclic scaffold in medicinal chemistry. The primary synthetic route detailed is the Fischer indole synthesis, a classic and reliable method for the construction of the carbazole nucleus. This document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and reaction mechanism.
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities. The tetrahydrocarbazole moiety, in particular, is a prominent scaffold in numerous pharmacologically active agents. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The methoxy group offers a site for further functionalization, making it a versatile building block in drug discovery and development.
The most common and historically significant method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically prepared from the corresponding arylhydrazine and a ketone or aldehyde. In the context of this compound, the synthesis commences with the formation of a hydrazone from 4-methoxyphenylhydrazine and cyclohexanone, followed by an intramolecular cyclization to yield the target carbazolone.
Synthetic Workflow
The synthesis of this compound is a two-step process. The first step involves the formation of the key intermediate, 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone. The second step is the acid-catalyzed intramolecular cyclization of this hydrazone via the Fischer indole synthesis to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (Intermediate)
General Procedure for Hydrazone Formation:
-
Reagents:
-
4-Methoxyphenylhydrazine hydrochloride
-
Cyclohexanone
-
Sodium acetate (or other suitable base)
-
Ethanol or acetic acid
-
Water
-
-
Protocol:
-
Dissolve 4-methoxyphenylhydrazine hydrochloride and sodium acetate in a mixture of ethanol and water.
-
Add cyclohexanone to the solution.
-
Stir the reaction mixture at room temperature for several hours or heat under reflux to ensure complete reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound (Final Product)
This protocol is adapted from the literature for the Fischer indole cyclization of the pre-formed hydrazone.[3]
-
Reagents:
-
2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone
-
Acetic acid
-
Hydrochloric acid (concentrated)
-
-
Protocol:
-
Prepare a solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (232 mg, 1.0 mmol) in a mixture of acetic acid (20 ml) and hydrochloric acid (5 ml).[3]
-
Reflux the solution on an oil bath pre-heated to 125-130 °C (398-403 K) for 2 hours.[3]
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water with stirring.
-
A brown solid will precipitate. Filter the solid.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture (95:5) as the eluent.[3]
-
The purified compound can be recrystallized from ethanol.
-
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reaction Conditions and Yield
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2 | 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone | HCl | Acetic Acid | 125-130 | 2 | 67 | [3] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₂ | [3][4] |
| Molecular Weight | 215.25 g/mol | [3][4] |
| Appearance | Brown solid | [3] |
| Melting Point | Not Reported | |
| ¹H NMR (CDCl₃, δ ppm) | Expected signals: Aromatic protons (6.5-8.0 ppm), NH proton (broad singlet, ~8.0-9.0 ppm), OCH₃ protons (singlet, ~3.8 ppm), Aliphatic protons on the cyclohexanone ring (multiplets, 1.5-3.0 ppm) | Based on similar structures |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: Carbonyl carbon (~190-200 ppm), Aromatic carbons (100-160 ppm), OCH₃ carbon (~55 ppm), Aliphatic carbons (20-40 ppm) | Based on similar structures |
| IR (KBr, cm⁻¹) | Expected signals: N-H stretch (~3300-3400 cm⁻¹), C=O stretch (~1650-1670 cm⁻¹), C-O stretch (~1240 cm⁻¹), Aromatic C-H and C=C stretches | Based on similar structures |
| Mass Spec (m/z) | Expected M⁺ peak: 215 | [3][4] |
| Crystal Data | Monoclinic, P2₁/c | [3] |
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps, including tautomerization, a[5][5]-sigmatropic rearrangement, and subsequent cyclization and aromatization.
The reaction is initiated by the tautomerization of the starting hydrazone to its enamine form under acidic conditions.[1][6] This is followed by protonation of the enamine. The key step is a[5][5]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond.[5][6] The resulting di-imine intermediate then rearomatizes. Subsequent intramolecular nucleophilic attack by one of the nitrogen atoms on the other imine carbon leads to a cyclized aminal intermediate.[5] Finally, the elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final tetrahydrocarbazolone product.[5]
Conclusion
The synthesis of this compound is efficiently achieved through the Fischer indole synthesis. This technical guide provides researchers and drug development professionals with a detailed protocol, relevant data, and a mechanistic understanding of this important transformation. The versatility of the tetrahydrocarbazole scaffold and the potential for further functionalization of the methoxy group make this compound a valuable building block in the development of novel therapeutic agents.
References
A Technical Guide to the Synthesis of 6-Methoxy-Carbazolone: Starting Materials and Core Methodologies
Introduction
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active natural products and functional organic materials.[1][2] Among its derivatives, 6-methoxy-carbazolone and its precursors are of significant interest due to their role as key intermediates in the synthesis of various pharmaceutical agents, including antiemetics and central nervous system modulators.[3] This technical guide provides an in-depth analysis of the primary synthetic routes to 6-methoxy-carbazolone, with a focus on the selection of starting materials and the underlying principles that govern the chosen methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the available synthetic strategies.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the carbazole framework has evolved from classical condensation and cyclization reactions to modern, highly efficient metal-catalyzed cross-coupling methods.[1][4][5] For the specific synthesis of 6-methoxy-carbazolone, both classical and contemporary approaches offer distinct advantages and are selected based on factors such as starting material availability, desired scale, and tolerance to other functional groups.
| Synthetic Strategy | Primary Starting Materials | Key Advantages | Potential Challenges |
| Borsche–Drechsel / Fischer Indole Synthesis | Arylhydrazines (e.g., 4-methoxyphenylhydrazine), Cyclohexanediones (e.g., 1,3-cyclohexanedione) | Cost-effective, well-established, suitable for large-scale synthesis. | Requires acidic conditions, may have limited regioselectivity with unsymmetrical ketones. |
| Palladium-Catalyzed C-H Amination | N-substituted 2-amidobiaryls | High functional group tolerance, controlled regioselectivity.[6] | Catalyst cost, potential for heavy metal contamination. |
| Ullmann Condensation / Coupling | o-Iodoanilines, o-Iodophenols, silylaryl triflates | Good yields, applicable to a range of substituted carbazoles. | Harsh reaction conditions (high temperatures), use of copper catalysts.[7][8] |
Classical Approach: The Borsche–Drechsel and Fischer Indole Synthesis
The most direct and industrially relevant method for the synthesis of 6-methoxy-carbazolone precursors is a variation of the Fischer indole synthesis, often referred to as the Borsche–Drechsel cyclization.[9][10][11] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a cyclic ketone or dione, followed by an intramolecular cyclization.[9]
Starting Materials and Rationale
The key starting materials for the synthesis of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one, a direct precursor to 6-methoxy-carbazolone, are:
-
4-Methoxyphenylhydrazine (or its hydrochloride salt): This provides the methoxy-substituted benzene ring and the nitrogen atom for the pyrrole ring of the carbazole core. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring.
-
1,3-Cyclohexanedione : This cyclic dione serves as the precursor to the second aromatic ring and the ketone functionality of the carbazolone. Its two carbonyl groups provide the necessary electrophilic sites for condensation with the hydrazine.[12]
Reaction Mechanism and Workflow
The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement, a hallmark of the Fischer indole synthesis.[13][14][15] Subsequent cyclization and elimination of ammonia yield the tetrahydrocarbazolone product.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years [mdpi.com]
- 3. CN101235012A - The preparation method of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one - Google Patents [patents.google.com]
- 4. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 10. Borsche-Drechsel Cyclization [drugfuture.com]
- 11. Borsche-Drechsel Cyclization [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 13. testbook.com [testbook.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of carbazole alkaloids
An In-depth Technical Guide to the Chemical Structure and Properties of Carbazole Alkaloids
Introduction
Carbazole alkaloids are a significant class of naturally occurring nitrogen-containing heterocyclic compounds.[1][2] Their core structure is a planar tricyclic skeleton composed of two benzene rings fused to a central pyrrole ring.[3] First isolated from coal tar, carbazoles are now known to be prevalent in various natural sources, including higher plants, bacteria, fungi, and algae.[2][3] The plant family Rutaceae, particularly the genera Murraya, Glycosmis, and Clausena, is an especially rich source of these alkaloids.[3][4][5]
The unique electronic properties of the carbazole nucleus, including its π-conjugated system and electron-donating ability, contribute to the diverse and potent biological activities of its derivatives.[6] These compounds have garnered substantial interest in the fields of medicinal chemistry and drug development due to their wide pharmacological spectrum, which includes anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[5][7][8] Some carbazole-based drugs, such as Carvedilol for congestive heart failure and Midostaurin for cancer treatment, have already been approved for clinical use, highlighting the therapeutic potential of this chemical scaffold.[9] This guide provides a detailed overview of the chemical structure, classification, physicochemical properties, and biological activities of carbazole alkaloids, along with key experimental protocols relevant to their study.
Chemical Structure and Classification
The fundamental structure of a carbazole alkaloid is the tricyclic aromatic compound carbazole (9H-carbazole).[10] The majority of naturally occurring carbazole alkaloids, often termed phytocarbazoles, are derivatives of a 3-methylcarbazole precursor, which is believed to originate biosynthetically from the shikimate pathway.[2][9]
The structural diversity of this class arises from various substitutions on the carbazole nucleus. Common modifications include the introduction of hydroxyl, methoxy, formyl, and prenyl groups.[4][9] Based on their structural complexity and origin, carbazole alkaloids can be broadly classified into several groups:
-
Simple Carbazoles: These possess the basic carbazole skeleton with simple substituents like methyl, methoxy, or hydroxyl groups (e.g., Glycozoline, Murrayanine).[11]
-
Pyranocarbazoles: A significant group where a pyran ring is fused to the carbazole skeleton (e.g., Mahanine, Girinimbine).[12]
-
Carbazole Quinones: These contain a quinone functionality and are often investigated for their potent cytotoxic activities (e.g., Murrayaquinone A).[11][13]
-
Dimeric Carbazole Alkaloids: Complex structures formed by the dimerization of two carbazole units (e.g., Bismahanine, Bispyrayafoline).[14]
Physicochemical Properties
The physicochemical properties of carbazole alkaloids are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles, which in turn influence their therapeutic efficacy. The parent carbazole is a non-basic, π-excessive heterocycle with low water solubility.[15] The properties of its derivatives vary significantly based on their specific functional groups.
Table 1: Physicochemical Properties of Carbazole (Parent Compound)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₉N | [10] |
| Molecular Weight | 167.21 g/mol | [15] |
| Melting Point | 246 °C | [15] |
| Boiling Point | 355 °C | [15] |
| Water Solubility | 1.2 mg/L (at 25 °C) | [15] |
| log Kₒw | 3.72 |[15] |
Quantitative physicochemical data for specific, naturally occurring carbazole alkaloids are less commonly reported in a standardized format. The following table summarizes available data for a few representative compounds.
Table 2: Physicochemical Properties of Selected Carbazole Alkaloids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| Girinimbine | C₁₈H₁₇NO | 263.34 | 176 | Pyranocarbazole |
| Mahanimbine | C₂₃H₂₅NO | 331.46 | 94-95 | Prenylated Pyranocarbazole |
| Murrayanine | C₁₄H₁₁NO₂ | 225.25 | 168 | Formyl, Methoxy groups |
| Koenigicine | C₂₀H₂₁NO₃ | 327.39 | 192-194 | Dimethoxy, Hydroxy, Methyl groups |
| Mukonicine | C₁₅H₁₃NO₃ | 255.27 | 234 | Methoxy, Carboxylate groups |
Note: Data is compiled from various sources and may vary slightly depending on the experimental conditions.
Biological Activities and Mechanisms of Action
Carbazole alkaloids exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.[7]
Table 3: Summary of Major Biological Activities of Carbazole Alkaloids
| Activity | Description and Examples | References |
|---|---|---|
| Anticancer | Induce apoptosis, inhibit topoisomerase and telomerase, and regulate protein phosphorylation. Mahanine, Pyrayafoline-D, and Murrafoline-I induce apoptosis in leukemia cells.[6][16] Mahanine and Isomahanine are cytotoxic to oral squamous cell carcinoma cells.[17] | [6][16][17] |
| Antimicrobial | Exhibit potent inhibition against antibiotic-resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[18][19] | [18][19] |
| Neuroprotective | Inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), reduce Aβ protein aggregation, and lower oxidative stress, suggesting potential against neurodegenerative diseases.[8][9] | [8][9] |
| Antioxidant | Scavenge free radicals like DPPH. The presence of an aryl hydroxyl group on the carbazole ring enhances antioxidative properties.[14] | [14] |
| Anti-inflammatory | Inhibit the production of nitric oxide (NO) in microglial cells, indicating potential for treating neuroinflammation.[8] | [8] |
| Antiviral (Anti-HIV) | Some carbazoles, such as Siamenol and O-methylmukonal, have shown inhibitory activity against HIV-1 replication.[20] |[20] |
Anticancer Mechanism: Induction of Apoptosis
A primary mechanism for the anticancer effect of many carbazole alkaloids is the induction of programmed cell death (apoptosis). Studies on compounds like mahanine, pyrayafoline-D, and murrafoline-I have shown they trigger the intrinsic apoptotic pathway in human leukemia (HL-60) cells.[16] This process involves the loss of mitochondrial membrane potential, which leads to the release of cytochrome c and the subsequent activation of a caspase cascade.[16] Specifically, the activation of initiator caspase-9 and executioner caspase-3 plays a central role in dismantling the cell.[16]
Caption: Apoptotic signaling pathway induced by certain carbazole alkaloids.
Experimental Protocols
The study of carbazole alkaloids involves a multi-step process from natural source to purified, characterized compound.
Isolation and Purification Workflow
The isolation of carbazole alkaloids from plant material typically follows a standard phytochemical workflow.
Caption: General experimental workflow for isolating carbazole alkaloids.
Protocol Detail: Extraction and Chromatographic Separation A common protocol involves the sequential extraction of dried and powdered plant material (e.g., leaves or bark of Murraya koenigii) with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and ethanol.[12][20]
-
Extraction : The powdered plant material is macerated or soxhlet-extracted with a non-polar solvent like petroleum ether or hexane to yield a crude extract.[12][21]
-
Fractionation : The crude extract is subjected to column chromatography over silica gel.[12] A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding solvents like ethyl acetate or methanol.[20] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification : Fractions showing similar TLC profiles are combined and further purified.[12] This step often requires repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[20][22] Sephadex LH-20 column chromatography is also frequently used for final purification steps.[20]
Structure Elucidation
The structures of isolated carbazole alkaloids are determined using a combination of spectroscopic techniques.[12][18]
-
Mass Spectrometry (MS) : Provides the molecular weight and molecular formula of the compound.[21]
-
Infrared (IR) Spectroscopy : Identifies characteristic functional groups, such as N-H (around 3400 cm⁻¹), C=O (in formyl or quinone derivatives), and aromatic C-H bonds.[21]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : Reveals the presence of the carbazole chromophore, with characteristic absorption maxima.[12][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structure elucidation.
-
¹H NMR : Provides information on the number, environment, and connectivity of protons. Characteristic signals include a broad singlet for the N-H proton (δ 7.8-9.8 ppm) and signals in the aromatic region (δ 6.5-8.8 ppm).[20][21]
-
¹³C NMR : Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HMQC, HMBC) : Used to establish the complete connectivity of the carbon skeleton and definitively assign the positions of all substituents.[12]
-
Chemical Synthesis
Numerous synthetic strategies have been developed to access carbazole alkaloids, enabling the production of natural products and novel analogs for structure-activity relationship (SAR) studies. Key methods include:
-
Fischer-Borsche Synthesis : A classical method involving the reaction of arylhydrazines with cyclohexanone derivatives followed by dehydrogenation to form the carbazole core.[4]
-
Oxidative Cyclization : Intramolecular cyclization of diarylamines using reagents like palladium(II) acetate is a common and efficient method for forming the C-N bond to complete the pyrrole ring.[1][4]
-
Palladium-Catalyzed Coupling Reactions : Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are used to form the key diarylamine intermediate, which can then be cyclized.[23]
Biological Evaluation: In Vitro Cytotoxicity Assay
To assess the anticancer potential of isolated carbazole alkaloids, a standard in vitro cytotoxicity assay is performed.
Protocol: MTT Assay for Cell Viability
-
Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.[18]
-
Treatment : Cells are seeded into 96-well plates. After allowing them to attach (for adherent cells), they are treated with various concentrations of the purified carbazole alkaloid (typically dissolved in DMSO and diluted in media) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis : The absorbance is directly proportional to the number of viable cells. The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Outlook
Carbazole alkaloids represent a structurally diverse and biologically significant class of natural products. Their rigid, planar, and electron-rich scaffold serves as a "privileged structure" in medicinal chemistry, capable of interacting with numerous biological targets.[3] The broad spectrum of activities, particularly their potent anticancer and neuroprotective effects, underscores their potential as lead compounds for the development of new therapeutics.[6][8]
Future research will likely focus on the total synthesis of complex carbazole alkaloids, the generation of novel synthetic analogs with improved potency and pharmacokinetic profiles, and a deeper investigation into their molecular mechanisms of action. The continued exploration of this fascinating class of compounds holds great promise for addressing unmet medical needs, from combating drug-resistant cancers to treating neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The carbazole drug_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. jocpr.com [jocpr.com]
- 13. [Development of New Synthetic Methods for Carbazole Compounds Aimed at Drug Discovery and Exploratory Research on Pharmaceutical Materials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of antioxidative properties of carbazole alkaloids from Murraya koenigii leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological activity of carbazole alkaloids and essential oil of Murraya koenigii against antibiotic resistant microbes and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ukm.my [ukm.my]
- 22. africaresearchconnects.com [africaresearchconnects.com]
- 23. chemmethod.com [chemmethod.com]
Methodological & Application
Protocol for N-Alkylation of 6-Methoxy-tetrahydrocarbazol-1-one
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a key heterocyclic scaffold in medicinal chemistry, serving as a precursor for a variety of biologically active compounds. The functionalization of the nitrogen atom of the carbazole ring through N-alkylation is a critical step in the synthesis of these derivatives, enabling the modulation of their pharmacological properties. This document provides a detailed protocol for the N-alkylation of 6-methoxy-tetrahydrocarbazol-1-one, offering two common methodologies and a summary of reaction conditions for synthesizing various N-alkylated derivatives. The presence of a ketone functionality requires careful selection of reaction conditions to avoid side reactions.
Reaction Principle
The N-alkylation of 6-methoxy-tetrahydrocarbazol-1-one proceeds via the deprotonation of the secondary amine in the carbazole ring by a suitable base, forming a nucleophilic carbazolide anion. This anion then undergoes a nucleophilic substitution reaction with an alkylating agent, typically an alkyl halide, to form the N-alkylated product. The choice of base and solvent system is crucial for achieving high yields and minimizing side reactions.
Experimental Protocols
Two primary methods for the N-alkylation of 6-methoxy-tetrahydrocarbazol-1-one are presented below. Method A employs a strong base, sodium hydride, in an aprotic polar solvent, N,N-dimethylformamide (DMF), which is suitable for a wide range of alkylating agents. Method B utilizes a milder base, potassium carbonate, in acetone, which can be advantageous when dealing with base-sensitive substrates.
Method A: Using Sodium Hydride in DMF
This method is generally effective for a variety of alkyl halides.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Method B: Using Potassium Carbonate in Acetone
This method is a milder alternative to Method A.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Acetone, anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Add the alkyl halide (1.2-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of N-Alkylation Conditions
The following table summarizes various reported conditions for the N-alkylation of carbazole and related derivatives, which can be adapted for 6-methoxy-tetrahydrocarbazol-1-one.
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Carbazole | Methyl Iodide | NaH | DMF | Room Temp. | 3 | High | [1] |
| 2 | Carbazole | Various Alkyl Halides | K₂CO₃ | Dry Media (adsorbed) | MW | Short | High | [2][3] |
| 3 | 3-Bromo Carbazole | Alkyl Halide | NaH | DMF | - | - | - | [4] |
| 4 | 1H-Indole | Alkyl Halide | NaH | THF/DMF | - | - | High | [4] |
| 5 | General N-Alkylation | Alkyl Halide | K₂CO₃ | Acetone | Reflux | 4 | - | [5] |
| 6 | General N-Alkylation | Alkyl Halide | K₂CO₃ | Acetone | Room Temp. | 6 | 72-83 | [3] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation of 6-methoxy-tetrahydrocarbazol-1-one.
Logical Relationship of Reaction Components
Caption: Logical relationship of reactants, reagents, and products in the N-alkylation reaction.
References
Application Notes and Protocols: 6-Methoxy-tetrahydrocarbazol-1-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-methoxy-tetrahydrocarbazol-1-one as a versatile synthetic intermediate in the development of novel bioactive compounds. Detailed experimental protocols for its synthesis and subsequent transformations are provided, along with quantitative data and visualizations of key synthetic pathways and biological mechanisms.
Introduction
6-Methoxy-tetrahydrocarbazol-1-one is a valuable building block in medicinal chemistry and organic synthesis. Its rigid tricyclic core, featuring a methoxy-substituted benzene ring fused to a cyclohexanone-containing pyrrole moiety, provides a privileged scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a ketone, a secondary amine, and an electron-rich aromatic ring offers multiple sites for chemical modification, enabling the generation of extensive compound libraries for drug discovery programs.
The tetrahydrocarbazole nucleus is a key structural motif in numerous natural products, particularly carbazole alkaloids, which have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This document outlines the synthesis of 6-methoxy-tetrahydrocarbazol-1-one and its application as a precursor for the synthesis of carbazole alkaloids and other potentially therapeutic agents.
Data Presentation
Table 1: Synthesis of 6-Methoxy-tetrahydrocarbazol-1-one
| Starting Materials | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone | Fischer Indole Synthesis | Acetic acid, Hydrochloric acid, reflux, 2 h | 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | 67 | [3] |
Table 2: Synthetic Transformations of Tetrahydrocarbazole Derivatives
| Starting Material | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Tetrahydrocarbazoles | Aromatization | I2 (catalytic), Toluene, reflux | Carbazoles | High | [4] |
| 6-(heteroaryl)purines | N-alkylation | NaH, DMF, Ethyl iodide | N9-alkylated purines | Exclusive N9-alkylation | [5] |
| 6-substituted purines | N-tert-alkylation | N-trimethylsilylated purine, tert-alkyl halide, SnCl4 | N7-tert-alkylated purines | Regioselective | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via the Fischer indole synthesis.
Materials:
-
2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Petroleum ether
-
Ethyl acetate
-
Ethanol
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, oil bath, magnetic stirrer, TLC plates, and standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (1.0 eq) in a mixture of glacial acetic acid (20 volumes) and concentrated hydrochloric acid (5 volumes).
-
Heat the reaction mixture to reflux in a pre-heated oil bath at 120-125 °C with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2 hours), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring. A brown solid will precipitate.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate (95:5) mixture as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure.
-
Recrystallize the purified solid from ethanol to obtain pure this compound.[3]
Protocol 2: Aromatization of Tetrahydrocarbazoles to Carbazoles
This protocol describes a general method for the aromatization of the tetrahydrocarbazole core, a key step in the synthesis of many carbazole alkaloids.
Materials:
-
6-Methoxy-tetrahydrocarbazol-1-one (or other tetrahydrocarbazole derivative)
-
Iodine (catalytic amount)
-
Toluene
-
Standard laboratory glassware for reflux and work-up.
Procedure:
-
To a solution of the tetrahydrocarbazole derivative in toluene, add a catalytic amount of iodine.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding carbazole.[4]
Visualizations
Synthetic Pathways
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Carvedilol from Carbazole Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Carvedilol, a non-selective β/α1 blocker, from carbazole-based intermediates. The methodologies outlined are collated from various scientific sources to provide a comprehensive guide for laboratory and developmental applications.
Introduction
Carvedilol is a widely used pharmaceutical agent for the management of hypertension and congestive heart failure. Its synthesis predominantly involves the coupling of a carbazole-derived epoxide with a substituted phenoxyethylamine. The most common and industrially relevant synthetic pathway commences with 4-hydroxycarbazole. This document focuses on the key transformations involved in this pathway, providing quantitative data and detailed procedural steps.
Overall Synthetic Scheme
The synthesis of Carvedilol from 4-hydroxycarbazole is a two-step process. The first step involves the formation of the key epoxide intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole. The second step is the coupling of this epoxide with 2-(2-methoxyphenoxy)ethanamine to yield Carvedilol.
Caption: Overall synthetic pathway for Carvedilol.
Data Presentation: Synthesis of Intermediates and Final Product
The following tables summarize quantitative data for the key synthetic steps.
Table 1: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole
| Reactants | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-hydroxycarbazole, Epichlorohydrin | NaOH | Methanol, Water | 30 | 3 | 86.7 | 97.3 (HPLC) | [1] |
| 4-hydroxycarbazole, (R)-(-)-Epichlorohydrin | K₂CO₃ | Isopropyl Alcohol | Reflux (82) | 5 | - | - | [2] |
| 4-hydroxycarbazole, Epichlorohydrin | NaOH | Water | - | - | - | - | [3] |
Table 2: Synthesis of 2-(2-methoxyphenoxy)ethanamine from Guaiacol
| Co-reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Urea, Ethanolamine | KOH | Mesitylene | 120-170 | 15 | 73.4 | 97.0 (GC) | [4] |
| 2-Methyloxazoline | - | - | 160 | 20 | 76 (acetamide) | - | [5] |
| 1,2-dichloroethane, Potassium Phthalimide | - | - | - | - | <43 | - | [4] |
Table 3: Synthesis of Carvedilol
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(oxiran-2-ylmethoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethanamine | Toluene, Tetrahydrofuran | - | - | High | [1] |
| 4-(oxiran-2-ylmethoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethylamine salts | C2-C5 Alcohols | Elevated | - | - | [6] |
| 4-(oxiran-2-ylmethoxy)-9H-carbazole, N-benzyl-2-(2-methoxyphenoxy)ethanamine | Water | Room Temp -> 45-50 | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole
This protocol is adapted from a method utilizing a biphasic solvent system.[1]
Materials:
-
4-hydroxycarbazole
-
Epichlorohydrin
-
Sodium hydroxide
-
Methanol
-
Water
Procedure:
-
In a reaction flask, combine 100 g of 4-hydroxycarbazole, 200 mL of methanol, and 100.5 g of epichlorohydrin.
-
Stir the mixture and raise the temperature to 30 °C.
-
Slowly add a solution of 21.7 g of sodium hydroxide dissolved in 100 mL of water dropwise to the reaction mixture.
-
Continue stirring the reaction at 30 °C for 3 hours.
-
After the reaction is complete, cool the mixture to 0 °C and continue stirring for 3 hours to facilitate crystallization.
-
Filter the precipitate and wash the filter cake with 50 mL of ice-cold methanol.
-
The resulting filter cake is then slurried in 500 mL of water, filtered again, and dried under vacuum at 70 °C to yield a gray solid powder.
Caption: Workflow for the synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole.
Protocol 2: One-Pot Synthesis of 2-(2-methoxyphenoxy)ethanamine
This protocol describes a one-pot synthesis from guaiacol, urea, and ethanolamine.[4]
Materials:
-
Guaiacol
-
Urea
-
Ethanolamine
-
Potassium hydroxide
-
Ethylenediamine
-
Mesitylene
-
Water
-
Concentrated hydrochloric acid
-
20% Sodium hydroxide solution
-
Chloroform
Procedure:
-
To a 250 mL single-port flask, add 30 mL of mesitylene, 12.41 g (0.1 mol) of guaiacol, 9.60 g (0.16 mol) of urea, 9.76 g (0.16 mol) of ethanolamine, and 0.56 g (0.01 mol) of potassium hydroxide.
-
Heat the mixture from 120 °C to 170 °C at a rate of 10 °C per half hour.
-
Maintain the temperature at 170 °C for 15 hours.
-
Add 3.00 g (0.05 mol) of ethylenediamine and continue heating at 170 °C for 2 hours.
-
Cool the reaction mixture and dissolve the product in 50 mL of water.
-
Adjust the pH to 2 with concentrated hydrochloric acid and filter.
-
Wash the aqueous layer once with 50 mL of chloroform.
-
Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.
-
Extract the product with 50 mL of chloroform.
-
Distill off the chloroform under reduced pressure to obtain a brownish-black liquid.
Caption: Workflow for the one-pot synthesis of 2-(2-methoxyphenoxy)ethanamine.
Protocol 3: Synthesis of Carvedilol
This protocol outlines the coupling of the carbazole epoxide with the phenoxyethylamine.[1]
Materials:
-
4-(oxiran-2-ylmethoxy)-9H-carbazole
-
2-(2-methoxyphenoxy)ethanamine
-
Toluene
-
Tetrahydrofuran
Procedure:
-
Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole in tetrahydrofuran.
-
Prepare a solution of 2-(2-methoxyphenoxy)ethanamine in toluene.
-
Add the tetrahydrofuran solution of the epoxide dropwise to the toluene solution of the amine.
-
The reaction proceeds to yield Carvedilol. Further purification may be required, typically through crystallization from a suitable solvent like ethyl acetate.
Conclusion
The synthesis of Carvedilol from 4-hydroxycarbazole is a well-established process. The protocols and data presented provide a foundation for researchers and drug development professionals to reproduce and optimize these synthetic routes. Careful control of reaction conditions and purification procedures are critical to achieving high yields and purity of the final active pharmaceutical ingredient. It is important to note that the formation of impurities, such as the bis-impurity from the reaction of Carvedilol with the epoxide intermediate, is a known challenge that can be mitigated by strategies such as using an excess of the amine or protecting the amine functionality.[7]
References
- 1. CN102190613A - Method for preparing carvedilol - Google Patents [patents.google.com]
- 2. (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057 [data.epo.org]
- 4. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
- 5. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
- 6. WO2004041783A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols for the Preparation of 6-Methoxy-tetrahydrocarbazol-1-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxy-tetrahydrocarbazol-1-one and its derivatives are heterocyclic compounds that serve as important scaffolds in medicinal chemistry. These carbazole heterocycles are foundational for the synthesis of a variety of biologically active molecules and are explored in the development of new therapeutic agents.[1] Their structure is a key component in a range of indole alkaloids, which have shown potential in various pharmacological applications.[1][2] This document provides detailed protocols for the chemical synthesis of these derivatives, focusing on the widely utilized Fischer indole synthesis pathway.
Key Synthetic Pathways
The primary and most established method for synthesizing 6-methoxy-tetrahydrocarbazol-1-one derivatives is the Fischer indole synthesis.[2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[3] An alternative and related approach is the Japp-Klingemann reaction, which can be used to prepare the necessary hydrazone precursors from β-keto-acids or β-keto-esters and aryl diazonium salts.[5][6]
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one via Fischer Indole Synthesis
This protocol is adapted from the method described by Sridharan et al.[1]
Step 1: Formation of the Hydrazone Intermediate
The synthesis begins with the formation of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone. This intermediate is typically prepared by the reaction of 4-methoxyphenylhydrazine with 1,2-cyclohexanedione.
Step 2: Acid-Catalyzed Cyclization
Materials:
-
2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Petroleum Ether
-
Ethyl Acetate
-
Ethanol
-
Silica Gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Oil bath
-
Beakers
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (0.001 mol, 232 mg) is prepared in a mixture of acetic acid (20 ml) and hydrochloric acid (5 ml) in a round-bottom flask.[1]
-
The reaction mixture is refluxed on an oil bath pre-heated to 125-130 °C (398-403 K) for 2 hours.[1]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into cold water with constant stirring.[1]
-
The resulting brown solid precipitate is collected.
-
The crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (95:5).[1]
-
The fractions containing the desired product are collected and the solvent is evaporated to yield the title compound.
-
For further purification, the compound can be recrystallized from ethanol.[1]
Expected Yield: Approximately 67% (144 mg).[1]
Protocol 2: One-Pot Synthesis of 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one
This protocol provides a direct synthesis from the starting materials without isolating the hydrazone intermediate.
Materials:
-
4-methoxyphenylhydrazine hydrochloride
-
1,3-Cyclohexanedione
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve 10 g of 4-methoxyphenylhydrazine hydrochloride in a mixture of 350 ml of ethanol and 70 ml of water in a round-bottom flask.[7]
-
To this solution, add 8 g of 1,3-cyclohexanedione.[7]
-
Stir the resulting solution at room temperature for 3 hours.[7]
-
Following the initial stirring, heat the reaction mixture to reflux and maintain for 14 hours.[7]
-
After reflux, allow the mixture to cool to ambient temperature.
-
Pour the reaction mixture into 3 liters of water to precipitate the product.[7]
-
Collect the solid product and dry it in vacuo.[7]
Expected Yield: 6.0 g.[7] Melting Point: 279-279.5 °C.[7]
Data Presentation
| Compound Name | Starting Materials | Reaction Conditions | Yield | Melting Point (°C) | Reference |
| This compound | 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone | Acetic acid, HCl, Reflux at 125-130 °C for 2h | 67% | Not specified | [1] |
| 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one | 4-methoxyphenylhydrazine hydrochloride, 1,3-Cyclohexanedione | Ethanol, Water, Stir at RT for 3h then reflux for 14h | 6.0 g | 279-279.5 | [7] |
Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the Fischer indole synthesis workflow for the preparation of 6-methoxy-tetrahydrocarbazol-1-one.
Caption: Fischer Indole Synthesis Workflow.
Logical Relationship of Synthesis Methods
The diagram below shows the relationship between the Japp-Klingemann reaction and the Fischer indole synthesis for preparing carbazole derivatives.
Caption: Japp-Klingemann and Fischer Synthesis Relationship.
References
- 1. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Indoles Synthesis [quimicaorganica.org]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the Analytical Characterization of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this compound.
Introduction
This compound (C₁₃H₁₃NO₂, Molar Mass: 215.25 g/mol ) is a derivative of the tetrahydrocarbazole scaffold, a structural motif present in numerous biologically active compounds. Its chemical structure, confirmed by X-ray crystallography, consists of a carbazole core with a methoxy group on the benzene ring and a ketone on the cyclohexanone moiety.[1] Accurate and robust analytical methods are crucial for its quantification, impurity profiling, and quality control in research and development settings.
Quantitative Data Summary
The following tables summarize key quantitative data for the analytical characterization of this compound. Please note that where experimental data for the target compound is not publicly available, values are estimated based on closely related carbazole derivatives and should be used as a starting point for method development.
Table 1: Chromatographic Data (Estimated)
| Parameter | HPLC | GC-MS |
| Retention Time (tR) | ~ 4-6 min | ~ 15-20 min |
| Mobile Phase/Carrier Gas | Acetonitrile:Water | Helium |
| Column | C18 Reverse-Phase | HP-5ms or equivalent |
| Detection | UV at ~254 nm | Electron Ionization (EI) |
Table 2: Spectroscopic Data
| Parameter | ¹H NMR (400 MHz, CDCl₃) (Estimated) | ¹³C NMR (100 MHz, CDCl₃) (Estimated) | Mass Spectrometry (EI) | UV-Vis Spectroscopy |
| Chemical Shifts (δ, ppm) | Aromatic: 6.8-7.5, Methoxy: ~3.8, Aliphatic: 2.0-3.0 | Aromatic: 110-155, Carbonyl: >190, Methoxy: ~55, Aliphatic: 20-40 | Molecular Ion (M⁺): m/z 215 | λmax (in Methanol): ~230, 285, 330 nm |
| Coupling Constants (J, Hz) | Aromatic: ~8-9 Hz | - | Key Fragments: m/z 187, 172, 158 | - |
| Multiplicity | s, d, t, m | - | - | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for assessing the purity of this compound and quantifying it in various matrices.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the standard in the mobile phase to a concentration of approximately 1 mg/mL to create a stock solution. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for confirming the molecular weight and fragmentation pattern of the compound, as well as identifying volatile impurities.
Instrumentation:
-
GC-MS system with an Electron Ionization (EI) source
-
A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: EI (70 eV)
-
Scan Range: m/z 50-400
-
-
Data Analysis: Identify the molecular ion peak at m/z 215. Analyze the fragmentation pattern to confirm the structure and identify any co-eluting impurities by comparing with a spectral library (e.g., NIST).
Workflow Diagram:
References
Application Notes & Protocols: HPLC Method Development for Purity Determination of Carbazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds with wide applications in pharmaceuticals, organic electronics, and materials science. Prominent drugs such as carvedilol (a beta-blocker), olanzapine (an antipsychotic), and ellipticine (an anticancer agent) feature the carbazole core.[1][2][3] Ensuring the purity of these active pharmaceutical ingredients (APIs) is critical for their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the purity assessment of non-volatile and thermally labile compounds like carbazole derivatives due to its high resolution and sensitivity.[4]
These application notes provide a comprehensive guide to developing and validating a stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity determination of carbazole derivatives. The protocols are based on established methodologies and ICH guidelines to ensure robust and reliable results.
Recommended HPLC Method Parameters
A successful HPLC method for carbazole derivatives typically involves a C18 reversed-phase column with a mobile phase consisting of acetonitrile and an aqueous buffer. The selection of the specific parameters will depend on the physicochemical properties of the specific carbazole derivative being analyzed.
Table 1: Typical Chromatographic Conditions for Carbazole Derivatives
| Parameter | Typical Setting | Variations & Considerations |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Shorter columns (e.g., 100 mm) can be used for faster analysis. Smaller particle sizes (e.g., 3.5 µm) can improve efficiency.[5] |
| Mobile Phase A | Aqueous Buffer (e.g., Phosphate, Acetate) | pH adjustment with phosphoric acid or formic acid is common to ensure good peak shape.[6] For MS compatibility, volatile buffers like ammonium formate or formic acid are preferred. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred for its lower viscosity and UV transparency. |
| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, while gradient elution is necessary for separating compounds with a wide range of polarities, including impurities.[5] |
| Flow Rate | 1.0 mL/min | Can be adjusted (e.g., 0.8-1.5 mL/min) to optimize resolution and analysis time. |
| Column Temperature | Ambient (e.g., 25 °C) or Elevated (e.g., 40 °C) | Elevated temperatures can reduce column backpressure and improve peak shape.[5] |
| Detection Wavelength | 220-280 nm (UV-Vis Detector) | The specific wavelength should be chosen based on the UV spectrum of the analyte to maximize sensitivity. A photodiode array (PDA) detector is useful for peak purity assessment.[7][8] |
| Injection Volume | 10-20 µL | Should be consistent across all injections. |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
Protocol:
-
Standard Solution: Accurately weigh about 10 mg of the carbazole derivative reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent. Due to the generally low aqueous solubility of carbazole derivatives, an organic solvent like methanol or a mixture of dimethyl sulfoxide (DMSO) and a diluent (e.g., water:acetonitrile 1:1 v/v) is often required.[5]
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute to the mark with the diluent to obtain a stock solution (e.g., 100 µg/mL).
-
Further dilute the stock solution with the mobile phase to the desired working concentration (e.g., 20 µg/mL).
-
Sample Solution: For bulk drug substance, prepare in the same manner as the standard solution. For formulated products (e.g., tablets), weigh and finely powder a representative number of units. Extract the drug from the powder with a suitable solvent, sonicate, and dilute as described for the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system.[9]
Method Development Workflow
The following workflow outlines the systematic approach to developing a robust HPLC method for purity analysis.
References
- 1. Carbazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Separation of Carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ellipticine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 6-methoxy-tetrahydrocarbazol-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-methoxy-tetrahydrocarbazol-1-one is a heterocyclic compound belonging to the carbazole family. Carbozale derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties.[1] Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of these compounds in various matrices during research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like 6-methoxy-tetrahydrocarbazol-1-one, offering high sensitivity and structural elucidation capabilities.[2] This application note provides a detailed protocol for the GC-MS analysis of 6-methoxy-tetrahydrocarbazol-1-one, including sample preparation, instrument parameters, and expected data.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
1. Solid Sample Preparation:
-
Dissolution: Accurately weigh a small amount of the solid 6-methoxy-tetrahydrocarbazol-1-one sample. Dissolve the sample in a suitable volatile organic solvent such as dichloromethane, ethyl acetate, or methanol to a final concentration of approximately 10 µg/mL.[3][4]
-
Filtration/Centrifugation: To remove any particulate matter that could interfere with the analysis or damage the GC column, filter the dissolved sample through a 0.22 µm syringe filter or centrifuge the sample and carefully transfer the supernatant to a clean GC vial.[4]
2. Liquid Sample Preparation (from a reaction mixture or biological matrix):
-
Liquid-Liquid Extraction (LLE): For samples in complex matrices, such as reaction mixtures or biological fluids, a liquid-liquid extraction is recommended to isolate the analyte of interest.[5][6]
-
To an aqueous sample, add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or hexane).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully collect the organic layer containing the 6-methoxy-tetrahydrocarbazol-1-one.
-
The extraction may be repeated to improve recovery.
-
-
Concentration: The collected organic extracts can be concentrated under a gentle stream of nitrogen gas to increase the analyte concentration.[7]
-
Reconstitution: Reconstitute the dried extract in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of approximately 10 µg/mL before injection into the GC-MS system.[5]
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of 6-methoxy-tetrahydrocarbazol-1-one and can be adapted for various GC-MS systems.
Gas Chromatograph (GC) Parameters:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column[5] |
| Injector Temperature | 280 °C[5] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[5] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp: 10 °C/min to 300 °C, hold for 5 minutes.[5] |
Mass Spectrometer (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C[8] |
| Transfer Line Temperature | 280 °C[8] |
| Scan Range | m/z 50-400 |
| Solvent Delay | 3 minutes |
Data Presentation
The following table represents hypothetical quantitative data for the analysis of 6-methoxy-tetrahydrocarbazol-1-one standards.
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,910 |
| 10 | 155,678 |
| 25 | 380,112 |
| 50 | 765,432 |
Mass Spectral Fragmentation
The electron ionization mass spectrum of 6-methoxy-tetrahydrocarbazol-1-one is expected to show a prominent molecular ion peak (M+) due to the relatively stable aromatic carbazole core. The fragmentation pattern will be influenced by the methoxy and ketone functional groups, as well as the tetrahydrocarbazole ring structure.
A plausible fragmentation pathway would involve:
-
Molecular Ion (M+): The intact molecule with a single electron removed.
-
Loss of a methyl radical (-CH3): Fragmentation of the methoxy group, leading to a [M-15]+ fragment.
-
Loss of carbon monoxide (-CO): Cleavage of the bond next to the carbonyl group of the ketone, resulting in a [M-28]+ fragment.[9]
-
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of cyclic systems, which could lead to the cleavage of the cyclohexanone ring.
-
Other fragments: Further fragmentation of the primary ions will lead to smaller charged species.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of 6-methoxy-tetrahydrocarbazol-1-one.
Caption: Hypothetical signaling pathway for the antibacterial action of 6-methoxy-tetrahydrocarbazol-1-one.
References
- 1. wjarr.com [wjarr.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. organomation.com [organomation.com]
- 8. notulaebotanicae.ro [notulaebotanicae.ro]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the large-scale synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a key intermediate in the development of various pharmaceutical compounds. The described protocol is based on the well-established Fischer indole synthesis. This document outlines a detailed experimental procedure suitable for laboratory-scale synthesis, along with critical considerations for process scale-up to pilot and industrial production. Safety precautions, potential challenges, and analytical characterization data are also provided to ensure a safe, efficient, and reproducible synthesis.
Introduction
Carbazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities.[1] The tetrahydrocarbazole scaffold, in particular, is a core structural motif in many natural products and synthetic molecules with therapeutic potential. This compound serves as a crucial building block for the synthesis of more complex molecules targeting a range of therapeutic areas.
The most common and efficient method for the synthesis of the tetrahydrocarbazole core is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[1] This document details the synthesis of the title compound starting from 4-methoxyphenylhydrazine and cyclohexanone.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process, which can be performed as a one-pot reaction. The first step is the formation of the hydrazone intermediate, 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone, from 4-methoxyphenylhydrazine and cyclohexanone. The subsequent step is the acid-catalyzed intramolecular cyclization (Fischer indole synthesis) to yield the final product.
Experimental Protocols
Laboratory-Scale Synthesis (up to 10 g)
This protocol is adapted from established literature procedures and is suitable for synthesis in a standard laboratory setting.[1]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (for 10 g product) |
| 4-Methoxyphenylhydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 12.2 g (0.07 mol) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 7.6 mL (0.0735 mol) |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 200 mL |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 50 mL |
| Petroleum Ether | - | - | As required for chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As required for chromatography |
| Ethanol | C₂H₅OH | 46.07 | As required for recrystallization |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenylhydrazine hydrochloride (12.2 g) in glacial acetic acid (200 mL).
-
Addition of Cyclohexanone: To the stirred solution, add cyclohexanone (7.6 mL) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 125-130 °C) using an oil bath and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 1 L of ice-cold water with vigorous stirring.
-
Isolation of Crude Product: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification:
-
Column Chromatography: Purify the crude solid by column chromatography on silica gel (230-400 mesh). Elute with a mixture of petroleum ether and ethyl acetate (95:5 v/v).
-
Recrystallization: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure. Recrystallize the resulting solid from ethanol to obtain pure this compound as a crystalline solid.
-
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 60-70%
Considerations for Large-Scale Synthesis (Kilogram-Scale)
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Process Modifications and Control:
-
Reaction Vessel: Utilize a jacketed glass-lined or stainless steel reactor with overhead stirring and temperature control capabilities.
-
Heat Management: The Fischer indole synthesis is often exothermic. Controlled addition of reagents and efficient heat removal are critical to prevent runaway reactions. The use of a programmable temperature controller is highly recommended.
-
Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture and uniform temperature distribution.
-
Solvent Selection: While the acetic acid/hydrochloric acid mixture is effective, alternative solvent systems can be considered for industrial-scale production. A Chinese patent suggests the use of a high-boiling solvent like diphenyl ether, which may offer better temperature control and easier product isolation.[2]
-
"Green" Chemistry Approaches: For a more environmentally benign process, the use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]), as a catalyst in a solvent like methanol has been reported to give high yields and allows for catalyst recycling.[3]
Safety Precautions for Large-Scale Synthesis:
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety glasses, lab coats, and acid-resistant gloves.
-
Ventilation: The reaction should be carried out in a well-ventilated area or a fume hood to avoid inhalation of corrosive and flammable vapors.
-
Exothermic Reaction: Be prepared for a potential exotherm, especially during the initial heating phase. Have a cooling system readily available.
-
Pressure Build-up: Ensure the reaction vessel is properly vented to prevent pressure build-up.
-
Handling of Corrosive Acids: Glacial acetic acid and concentrated hydrochloric acid are highly corrosive. Handle with extreme care and have appropriate spill kits available.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol [1] |
| Appearance | Brown crystalline solid[1] |
| Melting Point | Not reported, but related compounds have melting points in the range of 150-200 °C |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): ~8.1 (s, 1H, NH), ~7.3 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.8-2.6 (m, 4H, CH₂), 2.2-2.0 (m, 2H, CH₂)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm): ~195 (C=O), ~155 (C-OCH₃), ~138, ~132, ~125, ~112, ~110, ~105 (Ar-C), 55.8 (OCH₃), ~38, ~25, ~22 (CH₂)
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3300-3400 (N-H stretching), ~2950 (C-H stretching, aliphatic), ~1680 (C=O stretching, ketone), ~1620, ~1480 (C=C stretching, aromatic), ~1240 (C-O stretching, ether)
-
-
Mass Spectrometry (EI):
-
m/z (%): 215 (M⁺), and other fragmentation peaks corresponding to the loss of CO, CH₃, and other fragments.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | - Ensure sufficient reaction time by monitoring with TLC. - Check the purity of starting materials. |
| Decomposition of product | - Avoid excessive heating or prolonged reaction times. | |
| Impure Product | Incomplete removal of starting materials or by-products | - Optimize the column chromatography conditions (eluent polarity). - Perform multiple recrystallizations. |
| Dark-colored product | Formation of polymeric by-products | - Ensure a clean reaction setup. - Consider performing the reaction under an inert atmosphere (e.g., Nitrogen). |
Logical Workflow for Synthesis and Analysis
References
Application Notes and Protocols for the Functionalization of the Tetrahydrocarbazole Ring System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 1,2,3,4-tetrahydrocarbazole (THC) ring system. The THC scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antiviral, and hypoglycemic activities.[1] This document offers detailed experimental protocols for key functionalization reactions, comparative data for reaction conditions, and visualizations of relevant synthetic pathways.
N-Functionalization of the Tetrahydrocarbazole Core
The nitrogen atom of the indole moiety within the THC ring system is a common site for functionalization, allowing for the introduction of various alkyl and aryl substituents to modulate the biological activity of the resulting derivatives.
N-Alkylation
N-alkylation is a fundamental transformation for modifying the THC scaffold. A variety of alkyl halides can be used in the presence of a base to achieve this.
Experimental Protocol: General Procedure for N-Alkylation of 1,2,3,4-Tetrahydrocarbazole
This protocol describes a general method for the N-alkylation of THC using an alkyl halide and a base.
Materials:
-
1,2,3,4-Tetrahydrocarbazole (THC)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,2,3,4-tetrahydrocarbazole (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or heat as required (see Table 1 for specific conditions) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated tetrahydrocarbazole.
Characterization:
The structure of the synthesized compounds can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Comparison of Reaction Conditions for N-Alkylation of Tetrahydrocarbazole
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Propargyl bromide | NaH | DMF | RT | 12 | 85 | N/A |
| 2 | Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | 92 | N/A |
| 3 | Ethyl bromide | NaH | THF | 60 | 6 | 78 | N/A |
Workflow for N-Alkylation of Tetrahydrocarbazole
Caption: General workflow for the N-alkylation of tetrahydrocarbazole.
N-Arylation (Ullmann Condensation)
The Ullmann condensation allows for the formation of a C-N bond between the THC nitrogen and an aryl halide, typically in the presence of a copper catalyst. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.
Experimental Protocol: Ullmann N-Arylation of 1,2,3,4-Tetrahydrocarbazole
This protocol outlines a general procedure for the copper-catalyzed N-arylation of THC.
Materials:
-
1,2,3,4-Tetrahydrocarbazole (THC)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO), dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 1,2,3,4-tetrahydrocarbazole (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-arylated tetrahydrocarbazole.
C-Functionalization of the Tetrahydrocarbazole Ring
Functionalization of the carbon framework of the THC ring system can be achieved through various electrophilic aromatic substitution and cross-coupling reactions.
Halogenation
Halogenation provides a versatile handle for further transformations, such as cross-coupling reactions. Regioselectivity can often be controlled by the choice of halogenating agent and reaction conditions.
Experimental Protocol: Regioselective Bromination of 1,2,3,4-Tetrahydrocarbazole
This protocol describes the bromination of THC, which typically occurs at the C6 position.
Materials:
-
1,2,3,4-Tetrahydrocarbazole (THC)
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., dichloromethane (DCM), carbon tetrachloride (CCl₄))
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,2,3,4-tetrahydrocarbazole (1.0 eq) in the chosen solvent.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to give the brominated tetrahydrocarbazole.
Table 2: Comparison of Halogenation Methods for Tetrahydrocarbazole
| Entry | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Position | Yield (%) | Reference |
| 1 | NBS | DCM | RT | 2 | 6 | 85 | N/A |
| 2 | I₂ / HIO₃ | Acetic Acid | 80 | 4 | 6 | 78 | N/A |
| 3 | Br₂ | Acetic Acid | RT | 1 | 6,8-dibromo | 75 | [1] |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring of the THC, typically at the C6 position, providing a ketone functionality that can be further manipulated.
Experimental Protocol: Friedel-Crafts Acylation of 1,2,3,4-Tetrahydrocarbazole
This protocol details the acylation of THC using an acyl chloride and a Lewis acid catalyst.
Materials:
-
1,2,3,4-Tetrahydrocarbazole (THC)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Lewis acid (e.g., aluminum chloride (AlCl₃))
-
Anhydrous solvent (e.g., dichloromethane (DCM), nitrobenzene)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of the Lewis acid (1.2-2.0 eq) in the anhydrous solvent at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of 1,2,3,4-tetrahydrocarbazole (1.0 eq) in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and dilute HCl.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated tetrahydrocarbazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the formation of C-C bonds and the synthesis of complex derivatives.
Experimental Protocol: Suzuki Coupling of 6-Bromo-1,2,3,4-tetrahydrocarbazole
This protocol describes the coupling of a bromo-THC derivative with a boronic acid.
Materials:
-
6-Bromo-1,2,3,4-tetrahydrocarbazole
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., dioxane/water, toluene/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask, combine the 6-bromo-1,2,3,4-tetrahydrocarbazole (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the coupled product.
Workflow for Suzuki Cross-Coupling
Caption: General workflow for the Suzuki cross-coupling of a bromo-tetrahydrocarbazole.
Biological Activity and Signaling Pathways
Certain functionalized tetrahydrocarbazole derivatives have shown promising biological activities. For instance, some derivatives exhibit hypoglycemic effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][3]
AMPK Signaling Pathway Activation by Tetrahydrocarbazole Derivatives
The AMPK pathway is a central regulator of cellular energy homeostasis.[4] Activation of AMPK can lead to a decrease in hepatic glucose production and an increase in glucose uptake in peripheral tissues, making it a key target for anti-diabetic drugs.[3][5][6]
References
- 1. wjarr.com [wjarr.com]
- 2. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbazoles: Role and Functions in Fighting Diabetes [mdpi.com]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. Oral Hypoglycemic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 6-Methoxy-tetrahydrocarbazol-1-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-tetrahydrocarbazol-1-one is a heterocyclic compound belonging to the tetrahydrocarbazole family. This chemical scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic molecules. The tetrahydrocarbazole core is recognized as a "privileged structure," frequently associated with a range of pharmacological activities. The methoxy substitution at the 6-position and the ketone at the 1-position of the tetrahydrocarbazole ring system offer opportunities for further chemical modifications to optimize biological activity, selectivity, and pharmacokinetic properties. This document provides an overview of the potential applications of 6-methoxy-tetrahydrocarbazol-1-one in medicinal chemistry, along with detailed protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Derivatives of the tetrahydrocarbazole scaffold have demonstrated a wide array of biological activities, suggesting the potential of 6-methoxy-tetrahydrocarbazol-1-one as a lead compound in several therapeutic areas.[1]
-
Anticancer Activity: Tetrahydrocarbazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression like topoisomerases and protein kinases.[2]
-
Antibacterial Activity: The carbazole moiety is found in several natural products with antimicrobial properties. Tetrahydrocarbazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, potentially through mechanisms involving the disruption of the bacterial cell membrane.[3][4]
-
Neuroprotective Effects: Carbazole alkaloids have been investigated for their neuroprotective properties. The proposed mechanisms include antioxidant, anti-inflammatory, and anti-apoptotic effects, which are relevant to the treatment of neurodegenerative diseases.[5][6]
Data Presentation
Table 1: Cytotoxicity of Tetrahydrocarbazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| THC-Thiazolinone Hybrid (11c) | Jurkat (Leukemia) | SRB Assay | 1.44 ± 0.09 | [7] |
| U937 (Lymphoma) | SRB Assay | 1.77 ± 0.08 | [7] | |
| HCT-116 (Colon) | SRB Assay | 6.75 ± 0.08 | [7] | |
| THC-Thiazolinone Hybrid (12c) | Jurkat (Leukemia) | SRB Assay | 1.44 ± 0.09 | [7] |
| U937 (Lymphoma) | SRB Assay | 1.77 ± 0.08 | [7] | |
| THC-Triazole Hybrid (5g) | MCF-7 (Breast) | Viability Assay | 11.23 | [7] |
Disclaimer: The data presented in this table is for structurally related tetrahydrocarbazole derivatives and not for 6-methoxy-tetrahydrocarbazol-1-one itself. It should be used for comparative purposes only.
Table 2: Antibacterial Activity of a Methoxy-substituted Carbazole Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus | 50 | [8] |
Disclaimer: The data presented is for a related methoxy-carbazole derivative and is intended to be indicative of the potential antibacterial activity of 6-methoxy-tetrahydrocarbazol-1-one.
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-tetrahydrocarbazol-1-one
This protocol is adapted from the Fischer indole synthesis, a common method for preparing carbazole derivatives.[9]
Materials:
-
2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Petroleum Ether
-
Ethyl Acetate
-
Ethanol
-
Silica Gel for column chromatography
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (1 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., 4:1 v/v).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by filtration and wash with water.
-
Dry the crude product and purify it by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Recrystallize the purified solid from ethanol to obtain pure 6-methoxy-tetrahydrocarbazol-1-one.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for evaluating the cytotoxic activity of a compound against cancer cell lines.[7]
Materials:
-
6-Methoxy-tetrahydrocarbazol-1-one
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 6-methoxy-tetrahydrocarbazol-1-one in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Antibacterial Susceptibility Test (Broth Microdilution for MIC)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[10]
Materials:
-
6-Methoxy-tetrahydrocarbazol-1-one
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of 6-methoxy-tetrahydrocarbazol-1-one in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in MHB across the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathways
The biological activities of tetrahydrocarbazole derivatives are mediated through various signaling pathways. While the specific pathways modulated by 6-methoxy-tetrahydrocarbazol-1-one require experimental validation, the following diagrams illustrate plausible mechanisms based on the known activities of related compounds.
Conclusion
6-Methoxy-tetrahydrocarbazol-1-one represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest potential for potent anticancer, antibacterial, and neuroprotective activities. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound and its derivatives. Further investigation is warranted to elucidate its precise mechanisms of action and to optimize its pharmacological profile for potential clinical applications.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Assessing the antibacterial potential of 6-gingerol: Combined experimental and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Troubleshooting Guide & FAQs
This guide addresses common issues that may arise during the synthesis, which is typically achieved through the Fischer indole synthesis.
Question 1: I am experiencing a very low or no yield of the desired product. What are the potential causes and solutions?
Answer: Low or no product yield is a common issue in the Fischer indole synthesis. Several factors can contribute to this problem:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1]
-
Solution: Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃).[1][2] For some substrates, a milder acid like acetic acid may be sufficient and can help prevent side reactions.[1] Polyphosphoric acid (PPA) is also often effective for the cyclization step.[1]
-
-
Sub-optimal Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently.[1]
-
Solution: Carefully control and optimize the reaction temperature. While refluxing in a solvent like glacial acetic acid is common, some syntheses may benefit from a specific temperature to maximize the yield of the desired product over side products.[1]
-
-
Incorrect Solvent: The solvent can significantly influence the reaction's outcome.[1]
-
Poor Quality of Phenylhydrazine: Impurities in the phenylhydrazine starting material can inhibit the reaction.
-
Solution: Use freshly distilled or purified phenylhydrazine. Alternatively, consider using the hydrochloride salt of the phenylhydrazine, which is often more stable.[1]
-
-
Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the reaction conditions.
-
Solution: Consider a two-step procedure where the hydrazone is first formed under milder conditions and then cyclized in the presence of the acid catalyst.
-
Question 2: My crude product is a dark, oily residue, and I'm having trouble with purification. What are the common impurities and how can I remove them?
Answer: The formation of a dark, oily residue often indicates the presence of polymeric side products or tars, which can occur under harsh acidic conditions.[4]
-
Common Impurities: Unreacted starting materials, the intermediate phenylhydrazone, and polymeric tars.
-
Purification Strategy:
-
Workup: After cooling the reaction mixture, carefully neutralize the excess acid with a base such as sodium bicarbonate solution.[4]
-
Extraction: Extract the product from the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[4]
-
Washing: Wash the combined organic layers with brine to remove excess water.[4]
-
Column Chromatography: This is often the most effective method for separating the product from colored impurities and other byproducts. A petroleum ether-ethyl acetate solvent system is a good starting point for elution.[5]
-
Question 3: How can I optimize the reaction time and temperature for my specific substrate?
Answer: Optimization is largely an empirical process.
-
Starting Point: Begin with reaction conditions reported in the literature for similar substrates. Refluxing in acetic acid is a common starting point.[1][5]
-
Monitoring: The most effective way to determine the optimal reaction time is by monitoring the reaction's progress using Thin Layer Chromatography (TLC).[1] This will help you determine when the starting material has been consumed and the product formation has maximized, avoiding prolonged reaction times that can lead to degradation and byproduct formation.
Question 4: Are there any alternative, milder synthetic methods available?
Answer: Yes, research into greener and milder synthesis conditions is ongoing.
-
Ionic Liquids: The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)], has been explored. These can act as both a catalyst and a solvent, often leading to high yields, shorter reaction times, and the potential for catalyst recycling.[6]
-
Photoredox Catalysis: For certain substrates, a photoredox version of the Fischer indole synthesis can be performed under milder conditions, which may help to improve yields for sensitive molecules.[7]
Data Presentation
The following table summarizes reaction conditions from various literature reports for the synthesis of this compound and related structures.
| Starting Materials | Catalyst/Solvent System | Temperature | Time | Yield | Reference |
| 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone | Acetic acid / Hydrochloric acid | 125-130°C (Reflux) | 2 h | 67% | [5] |
| 4-methoxyphenylhydrazine hydrochloride & 1,3-Cyclohexanedione | Ethanol / Water | Reflux | 14 h | - | [3] |
| Phenylhydrazine hydrochloride & Cyclohexanone | 1-butyl-3-methylimidazolium tetrafluoroborate | Reflux | - | 95% | [6] |
Experimental Protocols
Protocol 1: Synthesis via Hydrazone Intermediate [5]
-
Reaction Setup: A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (232 mg, 1 mmol) in a mixture of acetic acid (20 ml) and hydrochloric acid (5 ml) is prepared in a round-bottom flask.
-
Heating: The mixture is refluxed on an oil bath pre-heated to 125-130°C for 2 hours.
-
Monitoring: The reaction progress is monitored by TLC.
-
Workup: After the reaction is complete, the mixture is cooled and poured into cold water with stirring.
-
Purification: The separated brown solid is purified by column chromatography on silica gel, eluting with a petroleum ether-ethyl acetate mixture (95:5), to yield the title compound. The product can be further recrystallized from ethanol.
Protocol 2: One-Pot Synthesis [3]
-
Reaction Setup: To a solution of 4-methoxyphenylhydrazine hydrochloride (10 g) in ethanol (350 ml) and water (70 ml), 1,3-cyclohexanedione (8 g) is added.
-
Stirring: The resulting solution is stirred at room temperature for 3 hours.
-
Heating: The reaction mixture is then heated at reflux for 14 hours.
-
Workup: Upon cooling to ambient temperature, the reaction mixture is poured into water (3 L) to precipitate the product.
-
Isolation: The resulting solid is dried in vacuo to give the title compound.
Mandatory Visualizations
Experimental Workflow for Fischer Indole Synthesis
Caption: General experimental workflow for the Fischer indole synthesis of the target compound.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Photoredox Fischer Indole Synthesis - Thieme Chemistry - Georg Thieme Verlag Kg [thieme.de]
Technical Support Center: Purification of Crude 6-Methoxy-tetrahydrocarbazol-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-methoxy-tetrahydrocarbazol-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 6-methoxy-tetrahydrocarbazol-1-one?
A1: The most common and effective methods for the purification of crude 6-methoxy-tetrahydrocarbazol-1-one are column chromatography followed by recrystallization.[1] Column chromatography is used to separate the target compound from major impurities, while recrystallization is effective for removing minor impurities and obtaining a highly pure crystalline product.
Q2: What are the typical impurities encountered during the synthesis of 6-methoxy-tetrahydrocarbazol-1-one?
A2: While specific impurities depend on the synthetic route, common impurities in carbazole synthesis can include starting materials, reagents, by-products from side reactions, isomeric impurities, and colored oxidation products.[2][3] In the synthesis of related carbazole derivatives, impurities such as isomeric compounds and colored degradation products are often observed.[2][4]
Q3: How can I confirm the purity and identity of the purified 6-methoxy-tetrahydrocarbazol-1-one?
A3: A combination of analytical techniques is recommended to ascertain the purity and confirm the identity of the final product. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for assessing purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 6-methoxy-tetrahydrocarbazol-1-one.
Problem 1: Product streaks on the TLC plate and shows poor separation during column chromatography.
-
Possible Cause: The carbazole nitrogen can interact with the acidic silanol groups on the silica gel, leading to tailing and poor separation.[5] The solvent system may not be optimal for separation.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA), to the eluent (typically 0.1-1%).[2][5] This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Solvent System Optimization: Systematically vary the polarity of the eluent to achieve better separation. A common solvent system for carbazole derivatives is a mixture of petroleum ether and ethyl acetate.[1]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina.[2][5]
-
Problem 2: The purified product is colored (e.g., brown or yellow).
-
Possible Cause: The presence of colored impurities, often arising from oxidation of the carbazole ring or other highly conjugated by-products.[2]
-
Solution:
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal. The desired compound should crystallize from the filtrate upon cooling.[2]
-
Recrystallization: Careful recrystallization using an appropriate solvent system can effectively remove colored impurities.[6]
-
Problem 3: Low recovery of the product after purification.
-
Possible Cause: Product loss can occur at various stages, including incomplete extraction, decomposition on silica gel, or co-elution with impurities.[2]
-
Solution:
-
Optimize Extraction: Ensure the pH of the aqueous layer is adjusted for optimal solubility of the product during workup. Use an appropriate organic solvent and perform multiple extractions to maximize recovery.[2]
-
Deactivate Silica Gel: If product decomposition on the column is suspected, use deactivated silica gel by adding a base like triethylamine to the eluent.[2]
-
Careful Fraction Collection: Monitor the column separation closely using TLC to avoid mixing pure fractions with impure ones.
-
Experimental Protocols
Column Chromatography of 6-Methoxy-tetrahydrocarbazol-1-one
This protocol is based on a documented purification of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.[1]
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped. A layer of sand can be added to the top and bottom of the silica bed.[7]
-
-
Sample Loading:
-
Dissolve the crude 6-methoxy-tetrahydrocarbazol-1-one in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Adsorb the crude product onto a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and carefully add it to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent mixture, such as petroleum ether:ethyl acetate (95:5).[1]
-
Gradually increase the polarity of the mobile phase if necessary to elute the product.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Recrystallization of 6-Methoxy-tetrahydrocarbazol-1-one
This is a general protocol that can be adapted based on the specific solubility of the compound. Ethanol has been reported as a suitable recrystallization solvent for this compound.[1]
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol is a good starting point.[1][6]
-
Dissolution: Place the crude or column-purified product in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[2]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Compound | Eluent/Solvent | Yield | Purity | Reference |
| Column Chromatography | 6-methoxy-tetrahydrocarbazol-1-one | Petroleum ether:ethyl acetate (95:5) | 67% | N/A | [1] |
| Recrystallization | 6-methoxy-tetrahydrocarbazol-1-one | Ethanol | N/A | N/A | [1] |
| Recrystallization | Formylated 9-hexylcarbazole | Chloroform | N/A | N/A | [6] |
| Column Chromatography | 9-hexylcarbazole derivatives | Ethyl acetate:hexane (e.g., 1:4 v/v) | N/A | N/A | [6] |
N/A: Not available in the cited sources.
Visualizations
Caption: Experimental workflow for the purification of 6-methoxy-tetrahydrocarbazol-1-one.
Caption: Troubleshooting common issues in column chromatography of carbazole derivatives.
References
Fischer Indole Synthesis: A Technical Support Center for Troubleshooting Side Reactions
For researchers, scientists, and drug development professionals, the Fischer indole synthesis is a powerful and widely used method for the synthesis of the indole nucleus, a key structural motif in many pharmaceuticals and biologically active compounds.[1][2][3][4][5] However, the reaction is often plagued by side reactions that can lead to low yields, complex product mixtures, and purification challenges. This technical support center provides a comprehensive guide to troubleshooting these common issues.
Frequently Asked questions (FAQs)
Our FAQs are designed to provide quick and targeted answers to the most common problems encountered during the Fischer indole synthesis.
Q1: My reaction is giving a very low yield or failing completely. What are the common causes?
A1: Low to no yield in a Fischer indole synthesis can be attributed to several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2] A catalyst that is too weak may not promote the reaction, while an overly strong acid can cause decomposition of the starting materials or the product. It is recommended to screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][3][4] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1][4]
-
Suboptimal Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to the formation of tars and resins.[1] The ideal temperature is highly dependent on the specific substrate and catalyst. It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and may decompose before cyclization. In such cases, a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation can be beneficial.[1]
-
Unfavorable Substrate Electronics: Strong electron-donating groups on the carbonyl component can promote a competing N-N bond cleavage side reaction, leading to lower yields.[6][7][8]
Q2: My TLC plate shows multiple spots, indicating a messy reaction. What are the common side products and how can I minimize them?
A2: The formation of multiple byproducts is a common challenge. Key side reactions include:
-
Aldol Condensation: Enolizable aldehydes and ketones can undergo self-condensation or react with other carbonyl species present.[9] Using a non-enolizable carbonyl compound, if the synthesis allows, can prevent this. Otherwise, optimizing reaction conditions such as temperature and reaction time can help minimize this side reaction.
-
Friedel-Crafts Type Reactions: The acidic conditions can promote alkylation or acylation of the aromatic rings of the starting materials or the indole product, leading to a complex mixture of byproducts.[9] Careful selection of a milder acid catalyst and lower reaction temperatures can mitigate these reactions.
-
N-N Bond Cleavage: As mentioned, this is a significant side reaction, particularly with electron-rich hydrazones.[6][7][8] This cleavage leads to the formation of anilines and other fragmentation products. Using milder Lewis acids instead of strong Brønsted acids and keeping the temperature as low as possible can help suppress this pathway.[2]
-
Formation of Regioisomers: With unsymmetrical ketones, two different enamine intermediates can form, leading to a mixture of isomeric indoles.[6]
Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A3: Controlling regioselectivity is a well-known challenge and is influenced by both steric effects and the acidity of the reaction medium.[6]
-
Choice of Acid Catalyst: The strength and nature of the acid can significantly impact the ratio of the two possible enamine intermediates. Weaker acids often favor the formation of the more substituted (thermodynamically favored) enamine, while stronger acids can lead to the less substituted (kinetically favored) enamine.[6] For instance, Eaton's reagent (P₂O₅ in MeSO₃H) has been reported to provide excellent regiocontrol, favoring the formation of the 3-unsubstituted indole from methyl ketones.[1][10]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the ketone can direct the cyclization to the less sterically hindered position.[6]
Q4: My reaction mixture has turned into a dark, intractable tar. What causes this and how can I prevent it?
A4: Tar and resin formation is often a result of product or starting material decomposition under harsh reaction conditions.[1]
-
Excessive Heat: High temperatures can promote polymerization and degradation. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without causing significant decomposition.
-
Strong Acidity: Highly acidic conditions can also lead to the degradation of sensitive substrates and products. Screening for a milder catalyst is recommended.
-
Solvent Effects: In some cases, running the reaction at a high concentration or neat can exacerbate decomposition. Using a high-boiling, inert solvent such as sulfolane or dichloromethane can sometimes improve yields by preventing degradation.[11]
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different catalysts and solvents on the yield of the Fischer indole synthesis. It is important to note that direct comparisons can be challenging as other reaction parameters like temperature and reaction time often vary between studies.
Table 1: Comparison of Lewis Acid Catalysts on Indole Yield
| Phenylhydrazine Derivative | Carbonyl Compound | Lewis Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | Acetic Acid | Reflux | 95 | [12] |
| Phenylhydrazine | Acetophenone | BF₃·OEt₂ | Benzene | Reflux | 85 | [12] |
| p-Tolylhydrazine | Propiophenone | AlCl₃ | Toluene | 100 | 78 | [3] |
| Phenylhydrazine | Cyclohexanone | FeCl₃ | Ethanol | Reflux | 88 | [3] |
Table 2: Influence of Solvent on the Yield of 1,2,3,4-Tetrahydrocarbazole
| Phenylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | Acetic Acid | Reflux | 95 | [12] |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | Toluene | Reflux | 75 | [13] |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | Dioxane | Reflux | 70 | [13] |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | Sulfolane | 140 | 61 | [13] |
Experimental Protocols
This section provides detailed methodologies for performing the Fischer indole synthesis and for analyzing the reaction products.
General Experimental Protocol for Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted Phenylhydrazine (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Acid Catalyst (e.g., ZnCl₂, PPA, H₂SO₄)
-
Solvent (e.g., Acetic Acid, Ethanol, Toluene)
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve the phenylhydrazine and the carbonyl compound in a suitable solvent. If using an acid catalyst like acetic acid, it can be the solvent. Heat the mixture, typically at reflux, for 30-60 minutes to form the hydrazone. The formation can be monitored by TLC.
-
Indolization:
-
With PPA: If using polyphosphoric acid, preheat the PPA to around 100 °C in a separate flask. Carefully add the pre-formed hydrazone (or the crude mixture from step 1 after removing the solvent) to the hot PPA with vigorous stirring. Heat the mixture to the desired temperature (often 120-160 °C) for 15-60 minutes.
-
With other catalysts: If the catalyst was included in step 1 (e.g., acetic acid), simply continue heating the reaction mixture at the desired temperature until the reaction is complete as monitored by TLC. If adding a catalyst like ZnCl₂ to a pre-formed hydrazone, add it to the reaction mixture and then heat to the desired temperature.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Analytical Protocol: HPLC-UV Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of the Fischer indole synthesis and quantifying the products and byproducts.[12]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A gradient elution is often effective. For example:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
A typical gradient might be to start with a high proportion of Solvent A and gradually increase the proportion of Solvent B to elute the more nonpolar indole product.
Procedure:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., the mobile phase) to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample onto the HPLC system. Monitor the elution of compounds using a UV detector at a wavelength where all components of interest absorb (e.g., 254 nm or 280 nm).
-
Quantification: Create calibration curves for the starting materials, the hydrazone intermediate (if stable and isolated), and the indole product using standards of known concentrations. The concentration of each component in the reaction mixture can then be determined from its peak area in the chromatogram.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams, created using the DOT language, illustrate the Fischer indole synthesis mechanism, common side reactions, and a logical workflow for troubleshooting.
Caption: The main reaction pathway of the Fischer indole synthesis.
Caption: Common side reactions in the Fischer indole synthesis.
Caption: A logical workflow for troubleshooting common problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchwithnj.com [researchwithnj.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
Technical Support Center: Purification of 6-Methoxy-tetrahydrocarbazol-1-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-methoxy-tetrahydrocarbazol-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing 6-methoxy-tetrahydrocarbazol-1-one?
A1: Impurities often depend on the synthetic route, which is typically a variation of the Fischer indole synthesis.[1] Common impurities can include:
-
Unreacted Starting Materials: Residual p-methoxyphenylhydrazine and cyclohexanone derivatives used in the initial condensation.
-
Intermediate Hydrazone: The intermediate 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone may not have fully cyclized.[2]
-
Isomeric Byproducts: Formation of other methoxy-substituted tetrahydrocarbazole isomers is possible.
-
Oxidation Products: The tetrahydrocarbazole ring can be susceptible to oxidation, leading to the formation of the corresponding carbazole.
-
Polymeric/Tar-like Byproducts: Acidic conditions of the Fischer indole synthesis can sometimes lead to the formation of dark, polymeric materials.[3]
-
Side-Reaction Products: A potential byproduct can be 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, formed from the rearrangement of the carbazole precursor.[4]
Q2: My crude product is a dark, oily residue. How should I proceed with purification?
A2: A dark, oily crude product often indicates the presence of polymeric or tar-like byproducts.[3] An initial workup before column chromatography is recommended. This can involve an aqueous workup with an initial wash with a dilute acid to remove basic impurities like unreacted hydrazine, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove acidic byproducts.[3]
Q3: I am seeing multiple spots on my TLC, and my compound is streaking. What can I do?
A3: Streaking or tailing on a TLC plate, especially for amine-containing compounds, can be due to the acidic nature of the silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent system.[3][5] This can help to improve the shape of the spots and achieve better separation on both TLC and column chromatography.
Q4: I am having trouble getting my 6-methoxy-tetrahydrocarbazol-1-one to crystallize. It keeps "oiling out". What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. Here are several strategies to address this:
-
Slow Down Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.[3]
-
Use a Seed Crystal: If you have a small amount of the pure solid, adding a tiny crystal to the solution can induce crystallization.[3]
-
Scratch the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.[3]
-
Adjust Solvent System: The compound may be too soluble in the chosen solvent. Try a different solvent or a two-solvent system. For a two-solvent system, dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy, then heat to clarify and cool slowly.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield After Purification | - Incomplete reaction. - Product degradation during acidic workup. - Product loss during extraction due to partial aqueous solubility. - Inefficient purification (e.g., wrong solvent system for chromatography). | - Monitor the reaction by TLC to ensure completion. - Minimize exposure to strong acids and consider neutralizing the reaction mixture promptly. - Ensure thorough extraction with an appropriate organic solvent. - Optimize the solvent system for column chromatography based on TLC analysis.[3] |
| Poor Separation During Column Chromatography | - Inappropriate solvent system (too polar or not polar enough). - Column overloading. - Irregularly packed column. | - Systematically test different solvent systems using TLC to find the optimal eluent for separation. A common starting point is a petroleum ether:ethyl acetate mixture.[2][3] - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed evenly without cracks or channels. |
| Product Co-elutes with an Impurity | - The impurity has a very similar polarity to the product. | - Experiment with different solvent systems to alter selectivity.[3] - Consider using a different stationary phase, such as alumina or reverse-phase silica.[3] - If the impurity is present in a small amount, a final recrystallization step after chromatography may be effective.[3] |
| Colored Impurities Persist in the Final Product | - Highly polar, colored byproducts are common in Fischer indole syntheses. | - Ensure a sufficiently polar gradient is used in column chromatography to elute the product while retaining more polar colored impurities. - Recrystallization from a suitable solvent, such as ethanol, can also help remove colored impurities.[2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of 6-methoxy-tetrahydrocarbazol-1-one using silica gel column chromatography.
-
Preparation of the Column:
-
Choose a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., petroleum ether).
-
Pack the column with the slurry, ensuring an even and compact bed. Allow the solvent to drain until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as a 95:5 (v/v) mixture of petroleum ether and ethyl acetate.[2]
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to facilitate the elution of the product.
-
The elution can be performed isocratically if a suitable single solvent system is identified by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 6-methoxy-tetrahydrocarbazol-1-one.
-
Protocol 2: Purification by Recrystallization
This protocol describes the recrystallization of 6-methoxy-tetrahydrocarbazol-1-one.
-
Solvent Selection:
-
Ethanol has been reported as a suitable solvent for the recrystallization of 6-methoxy-tetrahydrocarbazol-1-one.[2]
-
To test other solvents, dissolve a small amount of the compound in a minimal amount of hot solvent. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Data Presentation
Table 1: Representative Purity of 6-Methoxy-tetrahydrocarbazol-1-one After Purification Steps
| Purification Step | Typical Purity Range (%) | Analytical Method |
| Crude Product | 50 - 70 | HPLC/NMR |
| After Column Chromatography | 90 - 97 | HPLC/NMR |
| After Recrystallization | > 98 | HPLC/NMR |
Note: Purity levels are estimates and can vary depending on the specific reaction conditions and the efficiency of the purification process.
Visualizations
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimization of Column Chromatography for Carbazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of carbazole derivatives by column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of carbazole derivatives.
| Problem | Potential Cause | Suggested Solution |
| Poor Separation/Co-elution of Impurities | Inappropriate Mobile Phase Polarity: The solvent system may not be optimized to resolve compounds with similar polarities. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for many carbazole derivatives is a hexane/ethyl acetate or n-hexane/dichloromethane mixture. Adjust the ratio to achieve a target Rf value between 0.2 and 0.35 for the desired compound.[1][2] For complex mixtures, a gradient elution may be necessary to improve separation.[3][4][5][6][7][8] |
| Column Overloading: Loading too much sample onto the column leads to broad bands and poor resolution.[9] | Reduce the amount of crude material loaded. A general guideline is a silica-to-sample weight ratio of 30:1 for easy separations and up to 100:1 for more challenging ones.[1] | |
| Incorrect Stationary Phase: Standard silica gel may not be suitable for all carbazole derivatives, especially highly polar or basic compounds. | Consider alternative stationary phases. Alumina can be effective for some applications. For polar derivatives, consider using polar-bonded phases like amino or cyano, or explore Hydrophilic Interaction Liquid Chromatography (HILIC).[10][11] For separations based on aromaticity, a phenyl-bonded phase might offer different selectivity. | |
| Flow Rate is Too High: A high flow rate reduces the interaction time between the compounds and the stationary phase, resulting in poor resolution.[9] | Optimize the flow rate. A slower flow rate generally improves separation but increases the elution time. | |
| Product Elutes Too Quickly (Low Retention) | Mobile Phase is Too Polar: The eluent is too strong and does not allow for sufficient interaction with the stationary phase. | Decrease the polarity of the mobile phase. This can be achieved by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). |
| Product Does Not Elute (High Retention) | Mobile Phase is Not Polar Enough: The eluent is too weak to move the compound down the column. | Increase the polarity of the mobile phase. This can be done by increasing the proportion of the polar solvent (e.g., ethyl acetate). For very polar compounds, a more polar solvent like methanol may need to be added to the mobile phase. |
| Streaking or Tailing of Bands | Compound Insolubility: The compound may have poor solubility in the mobile phase. | Choose a mobile phase in which the compound is more soluble. Dry loading the sample can also help if solubility is an issue.[1][12] |
| Decomposition on Silica Gel: Some carbazole derivatives can be sensitive to the acidic nature of standard silica gel. | Use deactivated silica gel. This can be prepared by adding a small percentage of a base like triethylamine to the eluent. Alternatively, use a less acidic stationary phase like alumina. | |
| Poor Column Packing: Cracks or channels in the silica bed can lead to an uneven flow of the mobile phase. | Ensure the column is packed uniformly without any air bubbles. Using a slurry packing method is generally recommended.[1][13][14] Always keep the solvent level above the top of the silica gel to prevent it from running dry. | |
| Low Product Yield | Decomposition on the Column: As mentioned above, the acidic nature of silica can degrade sensitive compounds. | Use deactivated silica or an alternative stationary phase. Minimizing the time the compound spends on the column by using an optimized mobile phase can also help. |
| Irreversible Adsorption: The compound may be too strongly adsorbed to the stationary phase. | Increase the mobile phase polarity significantly at the end of the run to elute all remaining compounds. In some cases, a different stationary phase may be necessary. | |
| Co-elution with an Impurity: Fractions thought to contain the pure product may be contaminated, leading to losses in subsequent purification steps. | Carefully analyze fractions by TLC before combining them. If co-elution is a persistent issue, re-optimize the chromatography conditions or consider an alternative purification method like recrystallization.[9] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my carbazole derivative?
A1: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2] The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.35, which generally provides the best separation in column chromatography.[1]
Q2: Should I use isocratic or gradient elution?
A2: The choice depends on the complexity of your sample mixture.
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures where the components have similar polarities.[5][7]
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is more effective for complex mixtures containing compounds with a wide range of polarities.[4][6][8] It can improve peak resolution and reduce analysis time.[5][6]
Q3: What is "dry loading" and when should I use it?
A3: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column.[1][12] This is particularly useful when your compound has poor solubility in the initial, non-polar mobile phase.[12] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent completely to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[1][12]
Q4: My carbazole derivative is basic. Are there any special considerations?
A4: Yes. Basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and sometimes irreversible adsorption. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[15][16][17] This will neutralize the acidic sites on the silica and improve the peak shape and recovery of your basic compound.[15][16]
Q5: How can I detect co-eluting impurities?
A5: Co-eluting impurities can be difficult to detect. If you suspect co-elution, you can try the following:
-
Analyze fractions by multiple techniques: Besides TLC, use HPLC or LC-MS to analyze your fractions for peak purity.[18][19]
-
Use a diode array detector (DAD) in HPLC: A DAD can acquire UV-Vis spectra across a single peak. If the spectra are not identical, it indicates the presence of a co-eluting impurity.[18]
-
Vary the mobile phase composition or stationary phase: Changing the separation conditions may resolve the co-eluting compounds.
Data Presentation
Table 1: Solvent Systems for Elution of Carbazole Derivatives
The following table provides examples of solvent systems that have been successfully used for the column chromatography of various carbazole derivatives on silica gel.
| Carbazole Derivative Type | Mobile Phase (v/v) | Elution Mode | Reference |
| Unsubstituted Carbazole | n-Hexane / Dichloromethane | Gradient (from 9:1 to 6:4) | [20] |
| 9-Phenylcarbazole | Hexane / Ethyl Acetate | Gradient | [3] |
| Hexane / Dichloromethane | Isocratic | [3] | |
| 1-Methyl-9H-carbazole derivatives | Petroleum Ether / Ethyl Acetate | Not specified | [21] |
| 3,6-di-tert-butylcarbazole derivatives | Ethyl Acetate / Hexane | Isocratic (1:30) | [22] |
| N-Boc-carbazole | Ethyl Acetate / n-Hexane | Isocratic (1:6) | |
| Methyl N-Boc-carbazole-3-carboxylate | Ethyl Acetate / n-Hexane | Isocratic (3:97) | |
| 3,6-bis(3,6-di-tert-pentyl-carbazol-9-yl)carbazole derivative | Hexane / Ethyl Acetate | Isocratic (30:1) | [22] |
Table 2: Impact of Mobile Phase Polarity on Rf Value
This table illustrates the general trend of how changing the solvent ratio affects the Rf value of a compound on a silica gel TLC plate. A lower hexane to ethyl acetate ratio indicates a more polar mobile phase.
| Mobile Phase (Hexane:Ethyl Acetate) | Rf Value of Compound A | Rf Value of Compound B |
| 7:3 | 0.25 | - |
| 6:4 | 0.50 | - |
| 5:5 | 0.62 | 0.40 |
| 100% Ethyl Acetate | 0.67 | - |
| 6:4 (different compounds) | 0.30 | 0.20 |
Data is illustrative and compiled from examples. Actual Rf values will vary depending on the specific carbazole derivative.
Experimental Protocols
Detailed Protocol: Purification of 9-Phenylcarbazole by Silica Gel Column Chromatography
This protocol provides a step-by-step guide for the purification of 9-phenylcarbazole, a common carbazole derivative.
1. Materials:
-
Crude 9-phenylcarbazole
-
Silica gel (60-120 mesh)
-
Sand (acid-washed)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Beakers or test tubes for fraction collection
-
TLC plates, chamber, and UV lamp
2. Method Development with TLC:
-
Dissolve a small amount of the crude 9-phenylcarbazole in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto several TLC plates.
-
Develop the plates in different solvent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Identify a solvent system that provides good separation of the 9-phenylcarbazole spot from impurities, with an Rf value for the product of approximately 0.2-0.3.
3. Column Packing (Slurry Method):
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[9]
-
Add a thin layer of sand (about 1 cm) over the plug.[9]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 9:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to help the silica settle uniformly.[1][14]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[1]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[9]
4. Sample Loading:
-
Dissolve the crude 9-phenylcarbazole in a minimal amount of a slightly more polar solvent like dichloromethane or the eluent itself.
-
Carefully add the sample solution to the top of the column using a pipette, disturbing the sand layer as little as possible.[9]
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.[9]
5. Elution and Fraction Collection:
-
Carefully add the initial eluent to the top of the column.
-
Begin collecting fractions in separate test tubes or beakers.
-
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate as the elution progresses.[3]
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
6. Analysis of Fractions:
-
Spot each collected fraction on a TLC plate, alongside a spot of the crude mixture and a pure standard if available.
-
Develop the TLC plate and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure 9-phenylcarbazole.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for poor separation issues.
References
- 1. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. uhplcs.com [uhplcs.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 19. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
Technical Support Center: Synthesis and Handling of Tetrahydrocarbazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on preventing the degradation of tetrahydrocarbazole compounds during their synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: My purified tetrahydrocarbazole, which was initially off-white, turned brown overnight. What is the likely cause?
A1: The most common cause of discoloration is air oxidation.[1] Tetrahydrocarbazoles are susceptible to autoxidation, a process often accelerated by light, which forms colored impurities.[2] This reaction involves the formation of hydroperoxide intermediates that can further decompose.
Q2: I am seeing a significant amount of byproducts in my Fischer indole synthesis. How can I improve the selectivity?
A2: Byproduct formation is often related to the reaction conditions. The choice and concentration of the acid catalyst are critical. Using an excessively strong acid or high concentration can decrease the overall yield by promoting side reactions.[3] Optimizing the solvent system is also crucial; for instance, in some syntheses of 1-oxo-tetrahydrocarbazoles, 80% aqueous acetic acid was found to be a more suitable solvent than pure glacial acetic acid.
Q3: Can I run my reaction at a higher temperature to speed it up?
A3: Caution should be exercised with high temperatures. While modest heating is standard for Fischer indole synthesis, very high temperatures (e.g., >200 °C) can lead to thermal degradation. In the presence of catalysts like palladium, tetrahydrocarbazoles can undergo dehydrogenation to form the corresponding carbazole.[4][5] Safety data also indicates that irritating and toxic gases may be generated by thermal decomposition.[6]
Q4: How should I store my purified tetrahydrocarbazole compound to ensure its long-term stability?
A4: For optimal stability, store the purified compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. It should also be protected from light by using an amber vial or by storing it in a dark place like a cabinet or freezer.[6] Storing at a low temperature (e.g., in a freezer) is also recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield in Fischer indole synthesis | Suboptimal Acid Catalyst: The concentration or type of acid is not ideal, leading to side reactions or incomplete conversion. | Titrate the acid catalyst. If using a strong mineral acid, try reducing the concentration. Alternatively, switch to a weaker organic acid like acetic acid, or a solid acid catalyst. |
| Poor Solvent Choice: Reactants may have poor solubility, or the solvent may not adequately stabilize the reaction intermediates. | Ensure reactants are fully dissolved. Experiment with different solvents such as methanol, ethanol, or ionic liquids, which have been reported to give good yields.[7] | |
| Reaction mixture turns dark purple/black | Oxidation: The tetrahydrocarbazole product or intermediates are oxidizing in the presence of air. | Purge the reaction vessel with an inert gas (argon or nitrogen) before and during the reaction. Use degassed solvents if the problem is severe. |
| Starting Material Impurity: Impurities in the starting tetrahydrocarbazole can promote the formation of colored byproducts.[2] | Purify the starting materials before use. Recrystallization or column chromatography are effective methods.[2] | |
| Product degrades during silica gel column chromatography | Acidic Silica: Standard silica gel is slightly acidic, which can be sufficient to cause degradation of sensitive tetrahydrocarbazoles on the column. | Deactivate the silica gel by treating it with a base (e.g., wash with a triethylamine/hexane solution) and then re-equilibrate with your eluent. Alternatively, use a different stationary phase like alumina.[2] |
| Formation of fully aromatic carbazole as a byproduct | High Temperature: The reaction temperature may be too high, causing dehydrogenation of the tetrahydrocarbazole product.[4] | Reduce the reaction temperature and extend the reaction time if necessary. Avoid localized overheating by ensuring efficient stirring. |
Data Presentation: Optimizing Reaction Conditions
The yield of tetrahydrocarbazole synthesis is highly dependent on the choice of catalyst and solvent. The following tables summarize reported yields from various experimental conditions.
Table 1: Effect of Acidic Solvent on 1-Oxo-Tetrahydrocarbazole Synthesis
| Solvent System | Yield (%) |
| Glacial Acetic Acid (HOAc) | 55% |
| 80% HOAc in H₂O | 73% |
| Formic Acid (HCOOH) | Low |
| HOAc-Methanol | Low |
| Data derived from a study on the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles. |
Table 2: Effect of Various Catalysts on Fischer Indole Synthesis Yield
| Catalyst | Solvent | Yield (%) |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile | 85-95% |
| Polyphosphoric Acid (PPA) | N/A | 84% |
| [bmim(BF4)] (Ionic Liquid) | Methanol | ~95%[7] |
| Zeolite (H-ZSM-5) | Acetic Acid | 35-69%[8] |
| Acetic Acid / HCl | Acetic Acid | Varies (e.g., 45-94%)[3] |
| Yields are representative and can vary based on specific substrates and reaction conditions.[3][8] |
Experimental Protocols & Workflows
Protocol 1: General Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from a standard literature procedure.[9]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (1.0 eq) and glacial acetic acid (6.0 eq).
-
Addition of Phenylhydrazine: Heat the mixture to reflux with vigorous stirring. Add phenylhydrazine (1.0 eq) dropwise over 1 hour.
-
Reaction: Continue to heat the mixture at reflux for an additional hour after the addition is complete.
-
Isolation: Pour the hot reaction mixture into a beaker and stir as it cools and solidifies. Cool further in an ice bath to maximize precipitation.
-
Filtration and Washing: Filter the solid product using suction filtration. Wash the filter cake sequentially with cold water and cold 75% ethanol.
-
Purification: Air-dry the crude product. Recrystallize from methanol to obtain pure 1,2,3,4-tetrahydrocarbazole.
Protocol 2: N-Alkylation as a Protective Strategy
To prevent reactions at the N-H position, such as oxidation, the nitrogen can be protected, for example, through methylation. This is typically done on the phenylhydrazine starting material before the cyclization reaction.
-
Starting Material: Use N-methyl-N-phenylhydrazine in place of phenylhydrazine in Protocol 1.
-
Reaction: Follow the same procedure as Protocol 1 for the condensation and cyclization.
-
Product: The resulting product will be 9-methyl-1,2,3,4-tetrahydrocarbazole, where the indole nitrogen is protected by a methyl group, enhancing its stability against certain degradation pathways.
Visualizations
Degradation & Prevention Workflow
The following diagram illustrates the primary degradation pathway for tetrahydrocarbazoles and highlights key intervention points to prevent it.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1,2,3,4-Tetrahydrocarbazole(942-01-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 6-Methoxy-Tetrahydrocarbazol-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-methoxy-tetrahydrocarbazol-1-one.
Troubleshooting Guides and FAQs
Q1: What are the most common synthesis routes for 6-methoxy-tetrahydrocarbazol-1-one?
The most prevalent method for synthesizing 6-methoxy-tetrahydrocarbazol-1-one is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. For 6-methoxy-tetrahydrocarbazol-1-one, the typical starting materials are 4-methoxyphenylhydrazine and a cyclohexanedione derivative.
One common approach involves the reaction of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone, which is formed from 4-methoxyphenylhydrazine and cyclohexanone, in the presence of an acid catalyst like a mixture of acetic acid and hydrochloric acid.[4] Another reported method is the direct reaction of 1,3-cyclohexanedione with 4-methoxyphenylhydrazine hydrochloride in a solvent mixture like ethanol and water.[5]
Q2: I am observing an unexpected peak in my TLC/LC-MS analysis. What could be the potential byproducts in my synthesis of 6-methoxy-tetrahydrocarbazol-1-one?
Several byproducts can form during the synthesis of 6-methoxy-tetrahydrocarbazol-1-one, primarily through side reactions of the Fischer indole synthesis.
-
Incomplete Cyclization: The immediate precursor, 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone, may remain if the cyclization reaction is incomplete.
-
Isomeric Products: Depending on the starting materials and reaction conditions, isomers of the desired product can be formed. For instance, if an unsymmetrical cyclohexanedione is used, different regioisomers of the carbazolone can result.
-
Oxidation Products: The tetrahydrocarbazole ring system can be susceptible to oxidation, leading to the formation of the corresponding carbazole.
-
Rearrangement Products: The Fischer indole synthesis can sometimes yield abnormal products through rearrangement. One documented byproduct in a related synthesis is 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, a nine-membered ring compound formed as a byproduct during the synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole.[6][7]
-
Products from Side Reactions of the Methoxy Group: In some cases involving methoxy-substituted phenylhydrazones in Fischer indole synthesis, abnormal reactions have been observed where the methoxy group is substituted, for example, by a chlorine atom when HCl is used as a catalyst, leading to chloro-substituted indole derivatives.[8]
Q3: How can I identify the specific byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for the conclusive identification of byproducts.
-
Chromatography (TLC, HPLC, GC): These techniques are used to separate the components of the reaction mixture. Comparing the retention times/Rf values with known standards can help in preliminary identification.
-
Mass Spectrometry (MS): LC-MS or GC-MS provides the molecular weight of the separated components, which is a critical piece of information for identifying potential structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR provides detailed structural information, allowing for the unambiguous identification of the main product and the byproducts.
-
Infrared (IR) Spectroscopy: IR can help identify the functional groups present in the molecules.
-
X-ray Crystallography: If a byproduct can be isolated as a suitable crystal, X-ray crystallography provides its exact three-dimensional structure.[6]
Q4: My reaction yield is low. What are the common reasons and how can I improve it?
Low yields in the Fischer indole synthesis of 6-methoxy-tetrahydrocarbazol-1-one can be attributed to several factors:
-
Suboptimal Reaction Conditions: The choice of acid catalyst, solvent, temperature, and reaction time are all critical. These parameters often require optimization for a specific set of starting materials. Some syntheses report using a mixture of acetic acid and hydrochloric acid and refluxing for 2 hours.[4]
-
Impure Starting Materials: The purity of the 4-methoxyphenylhydrazine and the cyclohexanedione derivative is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
-
Side Reactions and Byproduct Formation: As discussed in Q2, the formation of byproducts will consume the starting materials and reduce the yield of the target molecule.
-
Product Degradation: The product might be unstable under the harsh acidic conditions of the reaction, leading to degradation.
To improve the yield, consider the following:
-
Carefully purify the starting materials.
-
Systematically optimize the reaction conditions (catalyst, solvent, temperature, and time).
-
Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.
-
Employ a different acid catalyst, as some may be more effective and lead to fewer side reactions.[2]
Experimental Protocols
Synthesis of 6-Methoxy-Tetrahydrocarbazol-1-one via Fischer Indole Synthesis
This protocol is based on a reported synthesis.[4]
Materials:
-
2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone
-
Acetic acid
-
Hydrochloric acid
-
Petroleum ether
-
Ethyl acetate
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (1.0 mmol) in a mixture of acetic acid (20 mL) and hydrochloric acid (5 mL) is prepared in a round-bottom flask.
-
The reaction mixture is refluxed on a pre-heated oil bath at 125-130 °C for 2 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and then poured into cold water with stirring.
-
The solid that separates is collected by filtration.
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 95:5) as the eluent.
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
-
The resulting solid can be further purified by recrystallization from ethanol.
Data Presentation
Table 1: Potential Byproducts in the Synthesis of 6-Methoxy-Tetrahydrocarbazol-1-one
| Byproduct Name | Potential Molecular Formula | Key Identifying Features |
| 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone | C₁₃H₁₆N₂O₂ | Incomplete reaction; identifiable by its distinct retention time and mass spectrum. |
| 6-Methoxy-carbazol-1-one | C₁₃H₉NO₂ | Oxidation product; aromatic signals in ¹H NMR. |
| 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione | C₁₃H₁₅NO₃ | Rearrangement product; distinct mass and fragmentation pattern in MS; characteristic NMR signals for a nine-membered ring.[6] |
| Chloro-substituted tetrahydrocarbazol-1-one | C₁₂H₁₂ClNO | Potential byproduct if HCl is used; isotopic pattern for chlorine in MS.[8] |
Mandatory Visualization
Caption: Troubleshooting workflow for the identification of synthesis byproducts.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-eluting impurities in carbazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the synthesis and purification of carbazole, with a specific focus on addressing co-eluting impurities.
Troubleshooting Guide: Resolving Co-eluting Impurities
Co-elution, where two or more compounds elute from a chromatographic column at the same time, is a common challenge that can lead to inaccurate quantification and identification of impurities. This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks in the analysis of carbazole synthesis reaction mixtures.
Initial Assessment of Co-elution
The first step is to determine if co-elution is occurring.
-
Peak Shape Analysis: Look for signs of peak asymmetry, such as shoulders or tailing. A pure peak should ideally be symmetrical (Gaussian). A shoulder, which is a sudden discontinuity in the peak shape, is a strong indicator of co-eluting impurities.[1]
-
Detector-Assisted Peak Purity: If using a diode array detector (DAD) or a mass spectrometer (MS), these can be invaluable for assessing peak purity.[1]
Systematic Troubleshooting Workflow
If co-elution is suspected, follow this workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in carbazole synthesis?
A1: Common impurities in carbazole synthesis can include unreacted starting materials, by-products from side reactions, and structurally related compounds. Anthracene and phenanthrene are frequent impurities, especially when carbazole is derived from coal tar.[2][3] Isomeric impurities can also be present, which may be difficult to separate.[4] Degradation products can also form if the final product is exposed to light, heat, or air.[2]
Q2: My main peak has a significant shoulder. What is the most likely cause and how do I fix it?
A2: A shoulder on your main peak is a strong indication of a co-eluting impurity.[1] The first step is to confirm this using a DAD or MS detector if available.[1] To resolve the shoulder, you should focus on improving the selectivity of your chromatographic method. This can be achieved by:
-
Adjusting the mobile phase: Modifying the solvent ratio (e.g., acetonitrile/water) or changing the pH can alter the retention times of the components.[5]
-
Changing the column: If mobile phase adjustments are insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl or cyano column) can provide a different selectivity and resolve the co-eluting peaks.[6]
Q3: I am observing peak tailing for my carbazole product. What could be the cause?
A3: Peak tailing for carbazole and its derivatives in reversed-phase chromatography can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the polar N-H group of carbazole, leading to tailing. Operating the mobile phase at a lower pH (e.g., 3-4) can help suppress the ionization of these silanol groups.[5]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing. Implementing a robust column washing protocol or using a guard column can mitigate this.[5]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[5]
Q4: How can I improve the resolution between carbazole and a known, closely eluting impurity like anthracene?
A4: To improve the resolution between two known compounds, you can systematically adjust the parameters of your HPLC method based on the resolution equation, which considers efficiency, selectivity, and retention factor.
-
Increase Selectivity (α): This is often the most effective approach. As mentioned in Q2, modifying the mobile phase composition (solvent type, pH, additives) or changing the stationary phase chemistry can significantly alter selectivity.
-
Increase Efficiency (N): Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates.[7]
-
Increase Retention Factor (k'): Weaken the mobile phase (e.g., decrease the percentage of organic solvent in a reversed-phase method) to increase the retention time of the analytes on the column, which can sometimes improve separation.
Q5: What are some alternative analytical approaches if I cannot resolve co-eluting peaks with HPLC?
A5: If chromatographic resolution is not achievable, several other techniques can be employed.
Caption: Alternative analytical techniques for co-eluting impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying co-eluting compounds by differentiating them based on their mass-to-charge ratio.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC can offer a different separation selectivity compared to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of impurities, even in a mixture, which can help in developing a targeted purification strategy.[10]
Data Presentation
Table 1: Purity of Carbazole After Various Purification Methods
| Purification Method | Solvent/System | Purity Achieved | Reference |
| Extraction | Imidazolium-based Ionic Liquids | 98.0% | [11] |
| Crystallization | Chlorobenzene | 98.97% | [12] |
| Extraction | Quaternary ammonium-based deep eutectic solvents | 85.32% | [13] |
| Extraction | Imidazolium-based Ionic Liquids | 90.2% (from crude anthracene oil) | [11] |
Table 2: Typical HPLC Method Parameters for Carbazole Derivatives
| Parameter | Specification | Reference |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) | [2] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | [2][3] |
| (May contain modifiers like TFA or phosphoric acid) | [3][14] | |
| Flow Rate | 0.5 - 1.0 mL/min | [2][3] |
| Detection | UV-Vis Detector at ~254 nm | [2] |
| Injection Volume | 5 - 10 µL | [2][3] |
| Column Temperature | 25 - 40°C | [2][3] |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis of Carbazole
This protocol provides a starting point for the analysis of carbazole and its derivatives. Method optimization will likely be required depending on the specific impurities present.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the carbazole sample.
-
Dissolve the sample in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile.[3] Ensure the final concentration is within the linear range of the detector.
-
If necessary, dilute the stock solution with the mobile phase to the final working concentration.[3]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common starting point is an isocratic mixture of 80:20 (v/v) acetonitrile:water.[2] For gradient elution, you can start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute more retained impurities.
-
Flow Rate: Set the flow rate to 1.0 mL/min.[2]
-
Column Temperature: Maintain the column at 25°C.[2]
-
Detection: Use a UV-Vis detector set to a wavelength of 254 nm.[2]
-
Injection Volume: Inject 10 µL of the prepared sample.[2]
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the carbazole sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Column Washing and Regeneration
Regular column washing is crucial to prevent contamination and maintain column performance.
-
Disconnect the column from the detector to avoid contamination of the detector cell.
-
Flush with 10-20 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with 10-20 column volumes of a strong organic solvent like isopropanol or methanol to remove strongly retained organic compounds.[5]
-
If hydrophobic contaminants are suspected, flush with 10-20 column volumes of a less polar solvent like hexane, followed by isopropanol to ensure miscibility before returning to the reversed-phase mobile phase.[5]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved before the next analysis.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
- 11. acs.figshare.com [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Insight into the experiment and extraction mechanism for separating carbazole from anthracene oil with quaternary ammonium-based deep eutectic solvents | CoLab [colab.ws]
- 14. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 6-Methoxy-tetrahydrocarbazol-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-methoxy-tetrahydrocarbazol-1-one. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the workup and purification stages of this procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of 6-methoxy-tetrahydrocarbazol-1-one synthesis, which is commonly achieved through the Fischer indole synthesis.
Question: After refluxing the reaction mixture, I poured it into cold water, but a sticky, oily brown mass formed instead of a solid precipitate. What should I do?
Answer: The formation of an oily product upon quenching the reaction is a common issue. Here are several steps you can take to troubleshoot this problem:
-
Ensure Complete Reaction: Before quenching, verify the reaction's completion using Thin Layer Chromatography (TLC). Incomplete reactions can result in a mixture of starting materials, intermediates, and the final product, which may have a lower melting point.
-
Stirring and Temperature Control: When pouring the reaction mixture into cold water, ensure vigorous stirring. This helps to dissipate heat and promote the formation of a fine precipitate. Using ice-cold water is crucial.
-
Solvent Trituration: If an oil forms, you can try to induce solidification by adding a small amount of a non-polar solvent in which the product is poorly soluble, such as petroleum ether or hexane, and scratching the inside of the flask with a glass rod.
-
Extraction: If trituration fails, proceed with extracting the oily product into an appropriate organic solvent like ethyl acetate or dichloromethane. The product can then be purified from the organic phase.
Question: My product yield is very low after purification. What are the potential causes and how can I improve it?
Answer: Low yield can be attributed to several factors throughout the experimental process. Consider the following points for optimization:
-
Incomplete Reaction: The Fischer indole synthesis is sensitive to both temperature and reaction time. Ensure the mixture is refluxed for a sufficient duration, monitoring the progress by TLC.[1]
-
Product Degradation: Prolonged exposure to the strong acidic conditions of the reaction can lead to the formation of tars and other byproducts, which can trap the desired product. Minimizing the reaction time once completion is observed can mitigate this.
-
Extraction Inefficiency: The product may have some solubility in the aqueous layer. To minimize losses, ensure the pH of the aqueous solution is neutralized (pH 7-8) before extraction and perform multiple extractions with a suitable organic solvent. Washing the combined organic layers with brine can also improve recovery by reducing emulsions.[2]
-
Purification Losses: During column chromatography, selecting the right solvent system is critical for good separation. A gradual increase in the polarity of the eluent can help in cleanly separating the product from impurities. Also, ensure the crude product is properly adsorbed onto the silica gel before loading it onto the column.[1][2]
Question: The final product after column chromatography is still colored (e.g., brownish or yellowish). How can I obtain a purer, colorless product?
Answer: A colored product often indicates the presence of impurities. The following purification steps can be employed:
-
Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For 6-methoxy-tetrahydrocarbazol-1-one, ethanol has been reported to be an effective recrystallization solvent.[1]
-
Activated Carbon Treatment: If the color is due to highly conjugated impurities, you can try treating a solution of your product with a small amount of activated carbon. The carbon is then filtered off, and the product is recovered by crystallization or evaporation of the solvent.
-
Optimize Chromatography: Re-purifying the product using column chromatography with a shallower solvent gradient might improve separation from the colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is a typical workup procedure for the synthesis of 6-methoxy-tetrahydrocarbazol-1-one?
A1: A general workup procedure involves the following steps:
-
After the reaction is complete, the mixture is cooled to room temperature.[1]
-
The cooled mixture is then poured into cold water with stirring, which should cause the crude product to precipitate.[1]
-
The solid is collected by filtration and washed with water.
-
The crude product is then purified, typically by column chromatography on silica gel.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]
Q2: What is the recommended solvent system for column chromatography?
A2: A common eluent system for the purification of 6-methoxy-tetrahydrocarbazol-1-one is a mixture of petroleum ether and ethyl acetate. A starting ratio of 95:5 (petroleum ether:ethyl acetate) has been shown to be effective.[1] The polarity can be gradually increased as needed based on TLC monitoring of the fractions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the Fischer indole synthesis can be conveniently monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., the one used for column chromatography). The disappearance of the starting material (the hydrazone) and the appearance of the product spot will indicate the reaction's progress.
Data Presentation
| Parameter | Value/Range | Reference |
| Reaction Temperature | 398-403 K (Reflux) | [1] |
| Reaction Time | 2 hours (monitored by TLC) | [1] |
| Purification Method | Column Chromatography (Silica Gel) | [1] |
| Eluent System | Petroleum ether:Ethyl Acetate (95:5) | [1] |
| Recrystallization Solvent | Ethanol | [1] |
| Reported Yield | 67% | [1] |
Experimental Protocols
Synthesis of 6-methoxy-tetrahydrocarbazol-1-one
This protocol is based on the Fischer indole synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (1 equivalent) in a mixture of acetic acid and hydrochloric acid.[1]
-
Reflux: Heat the reaction mixture to reflux on a pre-heated oil bath at 398-403 K for 2 hours. Monitor the reaction progress by TLC.[1]
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker of cold water with constant stirring to precipitate the crude product.[1]
-
Isolation of Crude Product: Collect the resulting brown solid by vacuum filtration and wash it with water.
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with a petroleum ether:ethyl acetate (95:5) mixture.[1]
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.[1]
-
-
Recrystallization: For further purification, recrystallize the obtained solid from ethanol.[1]
Visualizations
Caption: Workflow for the synthesis and workup of 6-methoxy-tetrahydrocarbazol-1-one.
References
Validation & Comparative
Navigating the Structural Nuances of Carbazolones: A Comparative Guide to 1H NMR Analysis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H NMR spectrum of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a key heterocyclic scaffold. We will delve into its characteristic spectral features and compare them with alternative analytical techniques, offering a comprehensive resource for its unambiguous identification and characterization.
The carbazole nucleus and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The title compound, this compound, serves as a crucial building block in the synthesis of various pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for the structural verification of such compounds.
¹H NMR Spectral Data of this compound
A definitive ¹H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. While a publicly available, fully assigned spectrum with detailed experimental parameters remains elusive in the literature, analysis of closely related structures allows for a reliable prediction of its key spectral features.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | br s | 1H | N-H (indole) |
| ~7.0 - 7.5 | m | 3H | Aromatic protons |
| ~3.8 | s | 3H | OCH₃ |
| ~2.5 - 2.8 | m | 4H | -CH₂- (positions 2 & 4) |
| ~2.0 - 2.3 | m | 2H | -CH₂- (position 3) |
Note: Predicted values are based on the analysis of similar carbazole derivatives and general principles of ¹H NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a multi-technique approach is often employed for comprehensive characterization. Table 2 provides a comparison of ¹H NMR with other common analytical methods.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and number of protons. | Non-destructive, provides detailed structural information. | Requires a relatively pure sample, can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Information on the number and types of carbon atoms in the molecule. | Complements ¹H NMR data, useful for identifying quaternary carbons. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity, provides molecular formula information with high-resolution MS. | Does not provide detailed structural connectivity information on its own. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Fast and simple to perform, provides information on key chemical bonds. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystal. | Unambiguous determination of molecular structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reproducible and comparable NMR data.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-5 seconds.
-
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift referencing to the residual solvent peak.
Visualizing the Workflow and Structure
To better understand the process and the molecular structure, the following diagrams are provided.
Comparative Analysis of 13C NMR Data for 6-methoxy-tetrahydrocarbazol-1-one and Structural Analogs
For Immediate Release
This guide provides a comparative analysis of the 13C NMR spectral data for 6-methoxy-tetrahydrocarbazol-1-one and its structural analogs. The data is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry to facilitate the identification and characterization of this class of compounds.
Introduction
6-methoxy-tetrahydrocarbazol-1-one is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the carbazole scaffold in various biologically active molecules. Accurate characterization of this and related compounds is crucial for drug discovery and development pipelines. 13C NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon framework. This guide presents available 13C NMR data for 6-methoxy-tetrahydrocarbazol-1-one and compares it with data from structurally similar compounds.
13C NMR Data Comparison
| Compound Name | CAS Number | Key 13C NMR Signals (ppm) |
| 6-methoxy-tetrahydrocarbazol-1-one | 3449-49-8 | Data not explicitly found in the searched literature. Expected signals would include a carbonyl carbon (C=O) likely above 190 ppm, aromatic carbons between 100-160 ppm, a methoxy carbon (-OCH3) around 55 ppm, and aliphatic carbons of the cyclohexanone ring between 20-50 ppm. |
| 7-methyl-1-oxo-2-(3′-methylpropan-1′-al)-1,2,3,4-tetrahydrocarbazole | N/A | Carbonyl (C1 and C1'): 191.25, 191.09.[1] Aromatic and vinylic carbons are also present. |
| 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione | N/A | Carbonyl (C=O): 205.76, 176.49; Methoxy (-OCH3): 55.72; Aromatic C-H: 130.50, 117.99, 112.87; Aromatic C: 159.37, 140.89, 126.58; Aliphatic (CH2): 41.83, 32.56, 25.45, 24.42.[2] |
Experimental Protocols
A generalized experimental protocol for acquiring 13C NMR spectra for carbazole derivatives is as follows:
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent Selection: A suitable deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) should be used. The choice of solvent depends on the solubility of the compound.
-
Concentration: Prepare a solution with a concentration in the range of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.
2. NMR Spectrometer Parameters (based on a 400 MHz spectrometer):
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 or zgdc30) is typically used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Number of Scans (NS): A sufficient number of scans (typically ranging from 1024 to 4096 or more) should be acquired to achieve an adequate signal-to-noise ratio, as the 13C isotope has a low natural abundance.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate quantitative data, although longer delays may be necessary for quaternary carbons.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Spectral Width (SW): A spectral width of 0 to 220 ppm is typically used to cover the entire range of possible carbon chemical shifts.
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is processed using a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts of the peaks are referenced to the internal standard (TMS at 0.0 ppm) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Synthesis of 6-methoxy-tetrahydrocarbazol-1-one
The synthesis of the title compound can be achieved via the Fischer indole synthesis. A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in a mixture of acetic acid and hydrochloric acid is refluxed. After completion of the reaction, the mixture is cooled and poured into cold water. The resulting solid is then purified by column chromatography.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of 13C NMR data for a carbazole derivative.
This guide serves as a foundational resource for researchers working with 6-methoxy-tetrahydrocarbazol-1-one and its analogs. While the specific 13C NMR data for the title compound remains to be definitively published, the comparative data and standardized protocols provided herein will aid in the structural characterization and further investigation of this important class of molecules.
References
Unraveling the Fragmentation Fingerprint of 6-Methoxy-tetrahydrocarbazol-1-one: A Comparative Mass Spectrometry Guide
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the expected mass spectrometric fragmentation of 6-methoxy-1,2,3,4-tetrahydro-9H-carbazol-1-one, offering insights into its structural characterization and a comparison with alternative analytical methodologies.
Predicted Mass Spectrometry Fragmentation Data
The fragmentation of 6-methoxy-tetrahydrocarbazol-1-one under electron ionization (EI) is anticipated to be driven by the presence of the methoxy, ketone, and tetrahydrocarbazole functionalities. The following table summarizes the predicted major fragment ions, their proposed structures, and a comparison with the observed fragments of analogous compounds.
| Predicted m/z | Proposed Fragment Structure | Rationale for Formation | Analogous Compound Fragments |
| 215 | [M]⁺• (Molecular Ion) | Intact molecule with one electron removed. | 171 (Tetrahydrocarbazole), 201 (7-Methoxy-tetrahydrocarbazole)[1] |
| 200 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. | 186 ([M-CH₃]⁺ from 7-Methoxy-tetrahydrocarbazole)[1] |
| 187 | [M - CO]⁺• | Alpha-cleavage of the ketone group, loss of carbon monoxide. | Common fragmentation for cyclic ketones. |
| 172 | [M - CH₃ - CO]⁺ | Sequential loss of a methyl radical and carbon monoxide. | 172 (from 7-Methoxy-tetrahydrocarbazole, likely loss of ethyl)[1] |
| 158 | [M - C₂H₅O]⁺ | Complex rearrangement and cleavage. | 158 (from 7-Methoxy-tetrahydrocarbazole)[1] |
Proposed Fragmentation Pathway of 6-Methoxy-tetrahydrocarbazol-1-one
The expected fragmentation cascade under electron ionization (EI) is initiated by the formation of the molecular ion (m/z 215). Subsequent fragmentation is likely to proceed through several key pathways, including the loss of a methyl radical from the methoxy group, alpha-cleavage of the carbonyl group, and retro-Diels-Alder (RDA) reactions within the cyclohexanone ring.
Caption: Proposed EI fragmentation pathway of 6-methoxy-tetrahydrocarbazol-1-one.
Experimental Protocols
Accurate mass spectral data is contingent on precise experimental execution. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided as a general guideline for the analysis of 6-methoxy-tetrahydrocarbazol-1-one and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like tetrahydrocarbazole derivatives.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.[2]
-
Injector: Splitless injection at 280°C.[2]
-
Oven Temperature Program: Initial temperature of 80°C (hold for 2 minutes), ramp at 10°C/min to 300°C (hold for 5 minutes).[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 50-500.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For less volatile or thermally labile analogs, LC-MS/MS with electrospray ionization (ESI) is the preferred method.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Parameters: Collision-induced dissociation (CID) with nitrogen as the collision gas. Collision energy should be optimized for the precursor ion of interest.
Comparison with Other Analytical Alternatives
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of 6-methoxy-tetrahydrocarbazol-1-one would benefit from the integration of other analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework and connectivity of atoms. | Unambiguous structure determination. | Requires larger sample amounts; less sensitive than MS. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H, C-O). | Fast and non-destructive. | Provides limited structural information on its own. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution and reproducibility. | Does not provide structural information without a coupled detector like MS. |
| Gas Chromatography (GC) | Separation of volatile impurities and purity assessment. | High separation efficiency for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
References
A Comparative Purity Analysis of 6-Methoxy and 7-Methoxy-Tetrahydro-1H-Carbazole Isomers
For researchers and drug development professionals, the purity of synthetic intermediates is a critical parameter that can significantly influence downstream applications, from biological assays to the synthesis of active pharmaceutical ingredients. This guide provides an objective comparison of the purity of two closely related isomers, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole and 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, supported by experimental data and detailed analytical protocols.
Purity Comparison
Following standard synthesis and purification procedures, the 7-methoxy isomer of tetrahydro-1H-carbazole generally achieves a slightly higher purity than its 6-methoxy counterpart. This can be attributed to subtle differences in the electronic effects of the methoxy group's position on the aromatic ring, which may influence the formation of byproducts during the Fischer indole synthesis and the efficiency of purification.
Table 1: Comparative Purity of Methoxy-Tetrahydro-1H-Carbazole Isomers
| Compound | Typical Purity (%) | Common Analytical Techniques for Purity Assessment |
| 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | >97% | HPLC, GC-MS, NMR |
| 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | >98% | HPLC, GC-MS, NMR |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and purity analysis of both isomers.
Synthesis: Fischer Indole Synthesis
The most common method for the synthesis of these tetrahydrocarbazoles is the Fischer indole synthesis.[1] This involves the acid-catalyzed reaction of a substituted phenylhydrazine with cyclohexanone.
Protocol 1: Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole (adapted from a similar synthesis)
-
A mixture of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.2 equivalents) is prepared in a suitable solvent such as ethanol or acetic acid.
-
A strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, is added to the mixture.
-
The reaction mixture is heated to reflux for several hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water, leading to the precipitation of the crude product.
-
The crude solid is collected by filtration, washed with water, and dried.
Protocol 2: Synthesis of 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole [2]
-
Dissolve 3-methoxyphenylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.2 equivalents) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 125-130°C) for 2 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Purification
Purification of the crude product is typically achieved through a combination of column chromatography and recrystallization.
Protocol 3: Purification by Column Chromatography [2][3]
-
Prepare a silica gel column using a suitable solvent system, such as petroleum ether and ethyl acetate.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting with a 95:5 ratio), collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent to yield the purified product.
Protocol 4: Recrystallization [3]
-
Dissolve the purified product from column chromatography in a minimal amount of a suitable hot solvent, such as ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques used to determine the purity of the final products.
Protocol 5: High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 6: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Injection: 1 µL of a dilute solution (e.g., 100 µg/mL in dichloromethane) in splitless mode.
-
MS Parameters: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.
-
Data Analysis: Determine purity from the peak area percentage in the total ion chromatogram. Confirm identity by comparing the mass spectrum of the main peak with a reference spectrum.
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for purity determination and potential signaling pathways associated with the biological activities of these carbazole derivatives.
Carbazole derivatives have been shown to exhibit a range of biological activities, including neuroprotective and cytotoxic effects. The following diagrams illustrate potential signaling pathways that may be modulated by these compounds.
References
biological activity of 6-methoxy-tetrahydrocarbazol-1-one vs other carbazoles
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the cytotoxic, antimicrobial, and anticonvulsant properties of selected carbazole alkaloids, offering a valuable resource for researchers in drug discovery and development. While direct experimental data for 6-methoxy-tetrahydrocarbazol-1-one is limited in publicly available literature, this guide leverages data from structurally related carbazoles to provide insights into its potential biological profile.
Comparative Biological Activities: A Quantitative Overview
The therapeutic potential of carbazole derivatives has been demonstrated across various experimental studies. The following tables summarize quantitative data, offering a direct comparison of the bioactivity of several key carbazole compounds.
Cytotoxic Activity Against Cancer Cell Lines
Carbazole alkaloids have shown potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cellular proliferation.
| Carbazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Girinimbine | HT-29 (Colon Cancer) | 4.79 µg/mL | [1] |
| Mahanine | HL-60 (Leukemia) | ~10 µM | [2] |
| Murrayanine | A549 (Lung Cancer) | Invasion inhibited at 36 µM | [3] |
| Compound 14a (a synthetic carbazole derivative) | 7901 (Gastric Adenocarcinoma) | 11.8 ± 1.26 | [4] |
| Compound 14a (a synthetic carbazole derivative) | A875 (Human Melanoma) | 9.77 ± 8.32 | [4] |
Antimicrobial Activity
Several carbazole derivatives exhibit significant activity against pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Carbazole Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus | 50 | [5][6] |
| Murrayaquinone A | Staphylococcus aureus | 50 | [5] |
| 6-Chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Methicillin-resistant Staphylococcus aureus (MRSA) | 50 | [7] |
| 9H-carbazole derivative 8 | Staphylococcus aureus | 1.1 | |
| 9H-carbazole derivative 8 | Escherichia coli | 6.4 |
Anticonvulsant Activity
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the carbazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the carbazole derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a preclinical model used to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.
-
Animal Preparation: Use adult male mice or rats, acclimated to the laboratory conditions.
-
Drug Administration: Administer the test compound (carbazole derivative) intraperitoneally or orally at various doses. A control group receives the vehicle.
-
Seizure Induction: At the time of predicted peak drug effect, induce seizures by applying a supramaximal electrical stimulus (e.g., 50 mA for mice, 0.2 seconds) via corneal or auricular electrodes.
-
Endpoint Measurement: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
ED50 Calculation: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Signaling Pathways and Mechanisms of Action
The biological activities of carbazole derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for drug development.
Cytotoxicity and Apoptosis Induction
Many carbazole alkaloids exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.
Carbazole-induced intrinsic apoptosis pathway.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activity of novel carbazole derivatives involves a series of in vitro and in vivo assays.
General workflow for screening carbazole derivatives.
Conclusion
Carbazole derivatives are a promising class of compounds with diverse and potent biological activities. The data presented in this guide highlight their potential as cytotoxic, antimicrobial, and anticonvulsant agents. While specific experimental data for 6-methoxy-tetrahydrocarbazol-1-one remains to be fully elucidated, the activities of structurally similar compounds suggest it may also possess valuable pharmacological properties. Further investigation into the synthesis and biological evaluation of novel carbazole derivatives is warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Δ-Tetrahydrocannabinol induces cytotoxicity in macrophage J774-1 cells: involvement of cannabinoid receptor 2 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Murrayaquinone A and 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant effects of 6-methoxy-1, 2, 3, 4-tetrahydro-alpha-carboline on audiogenic and electroconvulsive seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Properties of Substituted Tetrahydrocarbazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for a series of substituted 1,2,3,4-tetrahydrocarbazoles. The aim is to offer a valuable resource for the identification and characterization of these important heterocyclic compounds, which are prevalent in many biologically active molecules. The data presented herein has been compiled from various scientific sources and is organized for easy comparison.
Introduction to Tetrahydrocarbazoles and Spectroscopic Analysis
Tetrahydrocarbazoles are a class of heterocyclic compounds featuring a fused indole and cyclohexane ring system. Their rigid structure and potential for substitution at various positions make them attractive scaffolds in medicinal chemistry. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are fundamental tools for elucidating the structure and electronic properties of these molecules. The position and nature of substituents on the tetrahydrocarbazole core significantly influence their spectroscopic signatures. This guide will explore these effects through a comparative presentation of experimental data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the parent 1,2,3,4-tetrahydrocarbazole and a selection of its derivatives with electron-donating and electron-withdrawing groups at various positions.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the electronic nature of the substituents.
| Compound | Solvent | λmax (nm) | Reference |
| 1,2,3,4-Tetrahydrocarbazole | Ethanol | 234, 285, 293 | [1][2] |
| 6-Chloro-1,2,3,4-tetrahydrocarbazole | Ethylene Glycol | 292 | |
| N-(chloroacetyl)-1,2,3,4-tetrahydrocarbazole | DMSO | 292 | [2] |
| N-(hydrazinoacetyl)-1,2,3,4-tetrahydrocarbazole | DMSO | 290 | [2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| 1,2,3,4-Tetrahydrocarbazole | 3401 | - | 2928, 2848 (C-H stretch) | [3] |
| N-Benzoyl-1,2,3,4-tetrahydrocarbazole | - | 1675 | 2924, 2847 (C-H stretch) | [4] |
| N,N-Diphenyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide | - | 1679 | 2927, 2847 (C-H stretch) | [4] |
| 7-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole | 3256 | 1655, 1639 | - | |
| 8-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole | 3253 | 1647 | 2922 (C-H stretch) | [5] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | Solvent | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | NH Proton (δ, ppm) | Reference |
| 1,2,3,4-Tetrahydrocarbazole | CDCl₃ | 7.08-7.71 (m, 4H) | 2.74 (t, 4H), 1.86-1.99 (m, 4H) | 7.64 (br s, 1H) | [3] |
| 6-Cyano-1-methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide | CDCl₃ | 7.83 (d, 1H), 7.46 (dd, 1H), 7.26 (d, 1H) | 4.69 (t, 1H), 3.42 (s, 3H), 3.17 (s, 3H), 2.86 (s, 3H), 2.58-2.73 (m, 2H), 1.82-2.17 (m, 4H) | - | [4] |
| N,N,-Trimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide | CDCl₃ | 7.22 (d, 1H), 7.11 (d, 1H), 7.00 (dd, 1H) | 3.04 (s, 6H), 2.64-2.79 (m, 4H), 2.44 (s, 3H), 1.85-1.90 (m, 4H) | - | [4] |
| 7-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole | - | 7.20-7.23 (m, 2H) | 2.23-3.26 (m, 5H), 2.47 (s, 3H), 1.19-1.27 (m, 3H) | 7.20-7.23 (m, 1H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Solvent | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Reference |
| 1,2,3,4-Tetrahydrocarbazole | CDCl₃ | 108.98, 109.61, 116.81, 118.12, 119.96, 126.82, 133.30, 134.66 | 20.05, 22.20, 22.32, 22.42 | - | [3] |
| 6-Cyano-1-methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide | CDCl₃ | 103.8, 111.7, 116.0, 120.3, 124.6, 126.3, 127.4, 136.9, 137.2 | 19.6, 20.8, 27.7, 37.0, 38.5, 57.0, 71.0 | 153.6 | [4] |
| N,N,-Trimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide | CDCl₃ | 111.2, 113.6, 118.1, 123.6, 128.9, 130.1, 133.4, 135.5 | 21.0, 21.3, 22.8, 23.1, 23.2, 38.0 | 154.8 | [4] |
| 7-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole | - | - | - | 191.09, 191.25 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| 1,2,3,4-Tetrahydrocarbazole | GC-MS | 171 | 170, 143 | [6] |
| N,N-Diphenyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide | HRMS | 364 | - | [4] |
| 8-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole | ESI | 261 [M]⁺ | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of new experiments.
General Spectroscopic Methods
-
UV-Visible Spectroscopy : Spectra are typically recorded on a double-beam spectrophotometer using a quartz cuvette with a 1 cm path length. The sample is dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of approximately 10⁻⁵ M. The spectrum is scanned over a range of 200-400 nm.
-
Infrared Spectroscopy : IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Mass Spectrometry : High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Gas chromatography-mass spectrometry (GC-MS) with electron impact (EI) ionization is also commonly used for volatile compounds.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of substituted tetrahydrocarbazoles.
Caption: General workflow for the synthesis and spectroscopic characterization of substituted tetrahydrocarbazoles.
References
A Researcher's Guide to Analytical Standards for Tetrahydrocarbazole Derivatives
For scientists and professionals in drug development, the integrity of research hinges on the quality of analytical standards. This guide offers a comparative overview of analytical standards for tetrahydrocarbazole derivatives, crucial intermediates in the synthesis of various bioactive compounds. Given the limited public availability of comprehensive Certificates of Analysis (CoA), this guide focuses on the typical data provided by suppliers and outlines detailed experimental protocols for independent verification.
Comparison of Commercially Available Analytical Standards
A direct quantitative comparison of analytical standards from different suppliers is challenging without access to batch-specific CoAs. However, researchers can typically expect to find the following information when sourcing standards for compounds like 1,2,3,4-tetrahydrocarbazole. The table below summarizes the kind of data generally available, which should be carefully evaluated before purchase.
| Feature | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) | Key Considerations for Researchers |
| Product Name | 1,2,3,4-Tetrahydrocarbazole | 1,2,3,4-Tetrahydrocarbazole | 1,2,3,4-Tetrahydrocarbazole | Ensure the correct isomer and derivative is selected. |
| CAS Number | 942-01-8 | 942-01-8 | 942-01-8 | A critical identifier for the specific chemical substance. |
| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₃N | C₁₂H₁₃N | Basic chemical information for verification. |
| Molecular Weight | 171.24 g/mol | 171.24 g/mol | 171.24 g/mol | Useful for mass spectrometry analysis. |
| Stated Purity | ≥99% (GC) | 99.0+% | min 99% | The method of purity determination (e.g., GC, HPLC, NMR) is important. A higher percentage is generally better, but the method provides context. |
| Format | Crystalline Powder | Solid | White to orange to green crystalline powder | The physical form can be important for handling and dissolution. |
| Available Data | Product information, CAS, molecular formula, weight, purity.[1] | Product information, CAS, molecular formula, weight, purity. | Product information, CAS, molecular formula, weight, purity. | Look for suppliers who provide a detailed CoA with spectral data (NMR, IR, MS) upon request or with purchase. |
| Characterization | Assumed to be fully characterized as a reference standard. | Characterization data may require inquiry. | Characterization data may require inquiry. | A high-quality standard should be accompanied by data confirming its structure and purity. |
Potential Impurities in Tetrahydrocarbazole Synthesis
The most common route to synthesizing tetrahydrocarbazoles is the Fischer indole synthesis.[2] This process can introduce several potential impurities that a high-quality analytical standard should be free from:
-
Unreacted Starting Materials: Residual phenylhydrazine and cyclohexanone derivatives.[2]
-
Isomeric Byproducts: Formation of other isomers depending on the purity of the starting materials.[2]
-
Oxidation Products: The tetrahydrocarbazole ring can be oxidized to the corresponding carbazole.[2]
-
Polymeric Byproducts: Acidic conditions can lead to the formation of polymeric materials.[2]
Experimental Protocols for Standard Verification
To ensure the accuracy and reliability of experimental results, it is crucial for researchers to independently verify the purity and identity of their analytical standards. Below are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds like tetrahydrocarbazole derivatives.[2][3]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and an autosampler.[3]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.[3] The mobile phase can be modified with additives like formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).[2]
-
Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[2]
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
Workflow for HPLC purity analysis of an analytical standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Purity
GC-MS is a powerful technique for confirming the molecular weight and fragmentation pattern of volatile and semi-volatile compounds, making it suitable for many tetrahydrocarbazole derivatives.[2][3]
Methodology:
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.[3]
-
GC Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold at 280°C for 5 minutes.[2]
-
Mass Spectrometer Parameters: Ion source temperature of 230°C and transfer line temperature of 280°C. Mass spectra are acquired in EI mode at 70 eV.[2]
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of about 1 mg/mL.[2]
-
Data Analysis: The purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with reference spectra for identity confirmation.[2]
Tetrahydrocarbazole Derivatives and the AMPK Signaling Pathway
Some tetrahydrocarbazole derivatives have shown potential as hypoglycemic agents through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism.[4][5]
The following diagram illustrates the general mechanism of AMPK activation by a small molecule activator, representing a tetrahydrocarbazole derivative, and its downstream effects that contribute to a hypoglycemic response.
Activation of AMPK by a small molecule and its downstream effects.
References
- 1. CN103086951A - Environmentally-friendly preparation method of high-purity tetrahydrocarbazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Cytotoxic Effects of Carbazole Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various carbazole derivatives against several cancer cell lines, supported by experimental data from recent studies. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized for clarity.
Data Presentation: Comparative Cytotoxicity of Carbazole Derivatives
The following tables summarize the in vitro cytotoxic activity of selected carbazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (in µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater cytotoxic potency.
| Carbazole Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| ECAP | A549 | Lung Cancer | Not specified, but cytotoxic | [1] |
| Compound 14a | 7901 | Gastric Adenocarcinoma | 11.8 ± 1.26 | [2] |
| A875 | Melanoma | 9.77 ± 8.32 | [2] | |
| Compound 7g | A875 | Melanoma | - | [3] |
| HepG2 | Liver Cancer | - | [3] | |
| Compound 7p | A875 | Melanoma | - | [3] |
| HepG2 | Liver Cancer | - | [3] | |
| Compound 25 | K562 | Leukemia | 1.06 - 8.31 | [4] |
| SMMC-7721 | Liver Cancer | 1.06 - 8.31 | [4] | |
| A-549 | Lung Cancer | 1.06 - 8.31 | [4] | |
| Mahanine | HL-60 | Leukemia | 12.1 µg/mL | [5] |
| HeLa | Cervical Cancer | 12.8 µg/mL | [5] | |
| Murrayamine-J | HL-60 | Leukemia | 5.1 µg/mL | [5] |
| HeLa | Cervical Cancer | 7.7 µg/mL | [5] | |
| 3f | A549 | Lung Cancer | Significant cytotoxicity | [6] |
| MCF-7 | Breast Cancer | Significant cytotoxicity | [6] | |
| HT29 | Colon Cancer | Significant cytotoxicity | [6] | |
| 3g | A549 | Lung Cancer | Significant cytotoxicity | [6] |
| MCF-7 | Breast Cancer | Significant cytotoxicity | [6] | |
| HT29 | Colon Cancer | Significant cytotoxicity | [6] | |
| Carbazomycin C | MCF-7 | Breast Cancer | 9.8 µg/mL | [7] |
| KB | Oral Carcinoma | 21.4 µg/mL | [7] | |
| NCI-H187 | Lung Cancer | 8.2 µg/mL | [7] | |
| Compound 5a | MCF-7 | Breast Cancer | 50.4 ± 0.96 | [3] |
| MDA-MB-231 | Breast Cancer | 39.9 ± 0.52 | [3] | |
| HeLa | Cervical Cancer | 12.8 ± 0.62 | [3] | |
| ISHIKAWA | Endometrial Cancer | 19.2 ± 1.13 | [3] | |
| Compound 5c | MCF-7 | Breast Cancer | 54.9 ± 1.00 | [3] |
| MDA-MB-231 | Breast Cancer | 27.2 ± 0.75 | [3] | |
| HeLa | Cervical Cancer | 11.3 ± 0.63 | [3] | |
| ISHIKAWA | Endometrial Cancer | 15.7 ± 0.95 | [3] | |
| Eustifoline-B | U-251 MG CSCs | Glioblastoma | 6.2 | [4] |
| Eustifoline-C | U-251 MG CSCs | Glioblastoma | 3.5 | [4] |
| Compound 7b | HepG2 | Liver Cancer | 1.00 - 10.0 | [8] |
| Compound 8c | HepG2 | Liver Cancer | 1.00 - 10.0 | [8] |
| Compound 9c | HepG2 | Liver Cancer | 1.00 - 10.0 | [8] |
| Compound 10c | HepG2 | Liver Cancer | 1.00 - 10.0 | [8] |
| Compound 11c | HepG2 | Liver Cancer | 1.00 - 10.0 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced studies are provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Carbazole derivatives
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the carbazole derivatives in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment and wash them with cold PBS.
-
Centrifuge the cells and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for cytotoxic comparison.
Signaling Pathways
p53-Mediated Apoptosis Induced by ECAP in A549 Lung Cancer Cells
The carbazole derivative (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) has been shown to induce p53-mediated apoptosis in A549 lung cancer cells.[1][4][9] This process involves the upregulation of reactive oxygen species (ROS), leading to DNA damage and the subsequent activation of the p53 pathway. Activated p53 then transcriptionally upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, ultimately resulting in apoptosis.
Caption: p53-mediated apoptosis by ECAP.
Targeting the STAT3 Signaling Pathway with Carbazole Derivatives
Several carbazole derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many cancers, promoting proliferation and survival.[9][10][11][12] These derivatives can inhibit the phosphorylation and subsequent dimerization of STAT3, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1.
Caption: Inhibition of STAT3 signaling by carbazoles.
Modulation of the Bcl-2 Family of Proteins
The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical for regulating the intrinsic pathway of apoptosis.[13][14][15][16] Many carbazole derivatives exert their cytotoxic effects by modulating this balance. They can either upregulate the expression of pro-apoptotic proteins or downregulate anti-apoptotic proteins, leading to the permeabilization of the mitochondrial outer membrane and subsequent apoptosis.
Caption: Modulation of Bcl-2 family proteins by carbazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity against glioblastoma-derived cancer stem cells and blood-brain-barrier permeability of carbazole derivatives from Murraya plants and related synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and evaluations of the antiproliferative activity and aqueous solubility of novel carbazole sulfonamide derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Carbazole Derivatives as STAT Inhibitors: An Overview (2021) | Anna Caruso | 16 Citations [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting STAT3 signaling pathway in cancer by agents derived from Mother Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 16. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methoxy-Tetrahydrocarbazole Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group to the aromatic ring of this scaffold can significantly influence its physicochemical properties and biological activity. This guide provides a comparative overview of the structural isomers of methoxy-tetrahydrocarbazole, focusing on the 5-, 6-, 7-, and 8-methoxy positional isomers. Due to the limited availability of direct comparative studies, this guide synthesizes available data and provides generalized experimental protocols to aid in the design and evaluation of these compounds.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of Tetrahydrocarbazole and Methoxy Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| 1,2,3,4-Tetrahydrocarbazole | C₁₂H₁₃N | 171.24 | 118-120 | 3.3[1] |
| 6-Methoxy-1,2,3,4-tetrahydrocarbazole | C₁₃H₁₅NO | 201.26 | Not Reported | 3.2 |
| 7-Methoxy-1,2,3,4-tetrahydrocarbazole | C₁₃H₁₅NO | 201.26 | Not Reported | Not Reported |
| 5-Methoxy-1,2,3,4-tetrahydrocarbazole | C₁₃H₁₅NO | 201.26 | Not Reported | Not Reported |
| 8-Methoxy-1,2,3,4-tetrahydrocarbazole | C₁₃H₁₅NO | 201.26 | Not Reported | Not Reported |
Table 2: Spectroscopic Data of Tetrahydrocarbazole and Methoxy Isomers
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 1,2,3,4-Tetrahydrocarbazole | 7.64 (br s, 1H), 7.49 (m, 1H), 7.29 (m, 1H), 7.08-7.71 (br m, 2H), 2.74 (br t, 4H, J=6), 1.86-1.99 (br m, 4H)[2] | 134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.05[2] | 3401, 2928, 2848, 1470, 1305, 1235, 739[2] |
| 6-Methoxy-1,2,3,4-tetrahydrocarbazole | Not Reported | Not Reported | Not Reported |
| 7-Methoxy-1,2,3,4-tetrahydrocarbazole | Not Reported | Not Reported | Not Reported |
| 5-Methoxy-1,2,3,4-tetrahydrocarbazole | Not Reported | Not Reported | Not Reported |
| 8-Methoxy-1,2,3,4-tetrahydrocarbazole | Not Reported | Not Reported | Not Reported |
Note: Comprehensive and directly comparable spectroscopic data for all methoxy isomers is not available in the reviewed literature. Researchers should perform their own analytical characterization upon synthesis.
Synthesis of Methoxy-Tetrahydrocarbazole Isomers
The most common method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the reaction of a substituted phenylhydrazine with cyclohexanone.
General Experimental Protocol: Fischer Indole Synthesis
This protocol can be adapted for the synthesis of 5-, 6-, 7-, and 8-methoxy-1,2,3,4-tetrahydrocarbazole by selecting the corresponding methoxyphenylhydrazine hydrochloride as the starting material.
Materials:
-
Appropriate methoxyphenylhydrazine hydrochloride (e.g., 2-methoxyphenylhydrazine hydrochloride for 8-methoxy-THC, 3-methoxyphenylhydrazine hydrochloride for 5- and 7-methoxy-THC, 4-methoxyphenylhydrazine hydrochloride for 6-methoxy-THC)
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the selected methoxyphenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.0-1.2 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified methoxy-tetrahydrocarbazole isomer.
Biological Activity Comparison
Tetrahydrocarbazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The position of the methoxy group is expected to modulate this activity by influencing receptor binding, membrane permeability, and metabolic stability. However, direct comparative studies of the 5-, 6-, 7-, and 8-methoxy isomers are scarce. The following sections outline potential areas of biological activity and provide a general protocol for assessing cytotoxicity.
Potential Therapeutic Applications:
-
Anticancer Activity: Many carbazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.
-
Neuroprotective Activity: Some tetrahydrocarbazole derivatives have shown potential in the treatment of neurodegenerative diseases, partly through the inhibition of enzymes like acetylcholinesterase (AChE).
-
Antimicrobial Activity: The tetrahydrocarbazole scaffold has been identified in compounds with antibacterial and antifungal properties.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol provides a general method for evaluating the cytotoxic effects of methoxy-tetrahydrocarbazole isomers on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Methoxy-tetrahydrocarbazole isomers (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the methoxy-tetrahydrocarbazole isomers and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each isomer.
Signaling Pathways in Anticancer Activity
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Tetrahydrocarbazole derivatives have been shown to modulate these pathways.
Conclusion
The structural isomers of methoxy-tetrahydrocarbazole represent a promising area for drug discovery. The position of the methoxy group is anticipated to have a significant impact on the biological activity of these compounds. This guide provides a foundational understanding of their synthesis, potential biological activities, and methods for their evaluation. Further research involving the systematic synthesis and parallel biological screening of the 5-, 6-, 7-, and 8-methoxy-tetrahydrocarbazole isomers is crucial to elucidate their structure-activity relationships and identify lead compounds for further development.
References
Safety Operating Guide
Proper Disposal of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and the appropriate disposal protocols. This compound is classified as an environmentally hazardous substance, necessitating a specific waste management approach to prevent ecological contamination.
I. Hazard Identification and Classification
Before handling, it is crucial to understand the hazard profile of this compound. Based on available safety data for similar compounds, it is prudent to handle this chemical with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and is very toxic to aquatic life with long-lasting effects.
Quantitative Data Summary:
| Property | Value | Reference |
| UN Number | 3077 | Fisher Scientific SDS |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. | Fisher Scientific SDS |
| Hazard Class | 9 | Fisher Scientific SDS |
| Packing Group | III | Fisher Scientific SDS |
| Acute Toxicity | Data not available | |
| Skin Corrosion/Irritation | Data not available | |
| Eye Damage/Irritation | Data not available | |
| Aquatic Toxicity | Very toxic to aquatic organisms | Fisher Scientific SDS |
II. Personal Protective Equipment (PPE)
To minimize exposure risk during handling and disposal, personnel must wear the following personal protective equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is recommended.
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE, must be treated as hazardous waste.
-
This waste must be segregated from non-hazardous laboratory trash and other chemical waste streams to prevent incompatible mixtures.
2. Waste Collection and Containerization:
-
Collect solid waste in a designated, leak-proof, and sealable container. The container must be compatible with the chemical.
-
The original product container can be used for waste collection if it is in good condition.
-
Do not mix this waste with solvents or other liquid waste.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the accumulation start date on the label.
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure the storage area has secondary containment to manage any potential leaks.
5. Disposal:
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1] Its high aquatic toxicity poses a significant environmental threat.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) if available, and at a minimum, the chemical name and hazard information.
IV. Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to minimize inhalation of any dust.
-
Contain: Prevent the spill from spreading or entering drains.
-
Clean-up:
-
For small spills, carefully sweep up the solid material using absorbent pads or a dustpan and brush. Avoid generating dust.
-
Place the collected material and all contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning solution as hazardous waste.
-
-
Decontaminate: Thoroughly wash hands and any affected skin with soap and water after cleanup.
V. Experimental Protocol: Empty Container Disposal
Empty containers that previously held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., ethanol, acetone).
-
The rinsate from each rinse must be collected and disposed of as hazardous waste.
-
-
Disposal of Rinsed Container:
-
Once triple-rinsed, the container can be considered decontaminated.
-
Deface or remove the original label.
-
Dispose of the decontaminated container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.
-
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Immediate Implementation: This guide provides critical safety and logistical information for the handling and disposal of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.
Recommended Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound. This table summarizes the required PPE and provides key specifications.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or Natural rubber gloves are recommended for handling ketones.[3] Nitrile gloves may be suitable for normal use with carbazoles, but breakthrough times should be confirmed.[4] | Prevents skin contact and potential absorption of the chemical. Ketones can degrade some glove materials. |
| Eye Protection | Chemical safety goggles or face shield | Must meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[5] | Protects eyes from splashes and airborne particles of the compound. |
| Skin and Body Protection | Flame-retardant lab coat | A fully buttoned lab coat made of a material like Nomex® is recommended.[5] | Provides a barrier against spills and splashes, protecting the skin and personal clothing. |
| Closed-toe shoes | Made of a durable, non-porous material. | Protects feet from spills and falling objects. | |
| Respiratory Protection | Chemical fume hood | All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood. | Minimizes inhalation exposure to dust or vapors. |
| NIOSH-approved respirator | Required if a fume hood is not available or if engineering controls are insufficient. Use a respirator with organic vapor cartridges.[4] | Provides respiratory protection in situations with inadequate ventilation. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational before beginning work.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[6]
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling the Compound :
-
Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the compound tightly sealed when not in use.[4]
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment used in the procedure.
-
Carefully remove PPE, avoiding contact with any contaminated areas.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.
-
Collect all liquid waste (e.g., reaction mixtures, solvent rinses) in a separate, labeled hazardous waste container.
-
-
Container Labeling :
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Procedure :
-
Do not dispose of this chemical down the drain or in regular trash.[2]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Experimental Workflow and Safety Protocols
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
